4-Bromo-2-iodo-6-methylpyridine
Description
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Properties
Molecular Formula |
C6H5BrIN |
|---|---|
Molecular Weight |
297.92 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-methylpyridine |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 |
InChI Key |
NELBOFCKZJWAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)I)Br |
Origin of Product |
United States |
Foundational & Exploratory
I. Mechanistic Evaluation of Synthetic Pathways
An intricate challenge in contemporary medicinal chemistry and agrochemical development is the selective synthesis of orthogonally substituted halopyridines. The compound 4-Bromo-2-iodo-6-methylpyridine (CAS: 1227571-43-8)[1] represents a highly valuable structural scaffold. Due to the presence of three specific handles—a methyl group at C6, an iodine at C2, and a bromine at C4—this molecule allows scientists to perform sequential, chemoselective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, or Buchwald-Hartwig couplings) by exploiting the distinct oxidative addition rates of the carbon-iodine versus carbon-bromine bonds.
Direct electrophilic halogenation of a standard picoline core cannot yield this specific asymmetrical substitution pattern due to competing electronic activating effects. Therefore, synthesizing this precise molecule requires exploiting regioselective activation mechanisms. This technical guide establishes two field-proven methodologies for its preparation, driven by mechanistic causality.
When architecting a route to 4-Bromo-2-iodo-6-methylpyridine, researchers must choose a pathway that avoids creating inseparable regioisomers. We outline two primary methods, each utilizing different thermodynamic and kinetic drivers.
Pathway A: N-Acylpyridinium Finkelstein-Type Exchange
The most elegant route involves starting with 2,4-dibromo-6-methylpyridine and selectively displacing the C2 bromide with an iodide ion. The conversion of a 2-bromo substituent to an iodo group operates via a modified Finkelstein reaction[2]. By introducing Acetyl Chloride (AcCl) to the system, the pyridine nitrogen is temporarily acylated, forming an N-acylpyridinium intermediate. This generates a powerful electron-withdrawing effect that drastically lowers the LUMO of the ring.
Because the C2 position is directly adjacent to the positively charged nitrogen, it is far more electrophilic than the C4 position. Furthermore, the greater polarizability and nucleophilicity of the iodide ion (from Sodium Iodide) compared to bromide favor rapid, soft-soft nucleophilic aromatic substitution (SNAr) strictly at the C2 carbon[2].
Pathway B: Sandmeyer Diazo-Iodination
An alternative classical approach utilizes 4-Bromo-6-methylpyridin-2-amine. By treating the primary amine with sodium nitrite under acidic conditions, an unstable diazonium salt is generated[3]. Subsequent introduction of potassium iodide initiates a single-electron transfer (SET) radical pathway. The iodide reduces the diazonium species, extruding nitrogen gas and forming an aryl radical, which immediately captures iodine to furnish the final product.
Comparison of Finkelstein Exchange and Sandmeyer workflows for halopyridine synthesis.
II. Step-by-Step Experimental Protocols
The following self-validating protocols are designed to maximize yield while preventing thermal runaway, a critical safety element when handling reactive intermediates like diazonium salts[2].
Protocol A: Regioselective Finkelstein Halogen Exchange
Objective: Synthesis of 4-Bromo-2-iodo-6-methylpyridine via N-activation.
-
System Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an inert argon atmosphere.
-
Reagent Loading: Dissolve 2,4-dibromo-6-methylpyridine (1.0 equiv, 10 mmol) in 40 mL of anhydrous acetonitrile.
-
Activator Introduction: Add Sodium Iodide (NaI) (3.0 equiv, 30 mmol) to the solution. Stir for 5 minutes at room temperature, then introduce Acetyl Chloride (AcCl) (0.2 equiv, 2 mmol) dropwise. The AcCl acts as the kinetic activator[2].
-
Thermal Processing: Heat the reaction mixture to a gentle reflux (80 °C). The reaction will darken as iodine species are generated and the exchange progresses. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed (typically 12–16 hours).
-
Workup & Quenching: Cool the mixture to room temperature. Quench the reaction with 50 mL of saturated aqueous sodium bicarbonate to neutralize acidic byproducts, followed by 30 mL of 10% sodium thiosulfate solution to reduce any unreacted elemental iodine[2].
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel column chromatography to isolate the target compound as an off-white solid.
Mechanistic sequence of the N-acylpyridinium activated Finkelstein halogen exchange.
Protocol B: Sandmeyer Diazo-Iodination
Objective: Conversion of 4-Bromo-6-methylpyridin-2-amine via radical-polar crossover.
-
Amine Solvation: Suspend 4-Bromo-6-methylpyridin-2-amine (1.0 equiv, 10 mmol) in a 15% aqueous H₂SO₄ solution (30 mL). Cool the flask to strictly 0 °C in an ice-water bath.
-
Diazotization: Dissolve Sodium Nitrite (NaNO₂) (1.2 equiv, 12 mmol) in 10 mL of distilled water. Add this solution dropwise to the acidic amine mixture over 20 minutes, ensuring the internal temperature remains below 5 °C to prevent premature degradation of the diazonium salt.
-
Iodine Introduction: Prepare a solution of Potassium Iodide (KI) (2.5 equiv, 25 mmol) in 15 mL of water. Slowly add the KI solution to the cold diazonium mixture.
-
Nitrogen Extrusion: Remove the ice bath and allow the mixture to naturally warm to room temperature. Significant gas evolution (N₂) will occur, indicating the decomposition of the diazonium species and formation of the aryl iodide.
-
Workup & Isolation: Once gas evolution ceases, neutralize the solution carefully with saturated aqueous Na₂CO₃. Extract with Dichloromethane (DCM) (3 × 30 mL). Wash the organic phase with a 10% sodium sulfite solution, dry over Na₂SO₄, and concentrate.
III. Quantitative Data & Route Comparison
Both methodologies yield the 297.92 MW target molecule[1], but they differ significantly in their operational footprint. Selecting the correct route depends heavily on starting material availability and desired scale.
| Metric | Route A: Finkelstein Exchange | Route B: Sandmeyer Iodination |
| Primary Reagents | 2,4-Dibromo-6-methylpyridine, NaI | 4-Bromo-6-methylpyridin-2-amine, NaNO₂ |
| Catalyst/Activator | Acetyl Chloride (AcCl) | Sulfuric Acid (H₂SO₄) |
| Regioselectivity | Excellent (>95% C2 preference) | Absolute (dictated by original -NH₂ site) |
| Reaction Temperature | 80 °C (Reflux) | 0 °C to Room Temperature |
| Typical Yield | 70% – 82% | 60% – 75% |
| Scalability Hazards | Mild (Low risk) | High (Requires rigorous exotherm control) |
| Byproduct Profile | Inorganic bromides | Nitrogen gas, inorganic sulfates |
Table 1: Comparative operational metrics between Finkelstein and Sandmeyer synthesis pathways.
IV. References
-
Title: Application of Vinamidinium Salt Chemistry for Palladium-Free Syntheses Source: Organic Letters (ACS Publications) URL: [Link]
Sources
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-iodo-6-methylpyridine
Executive Summary & Substrate Profile
For drug development professionals and synthetic chemists, polyhalogenated heterocycles are highly prized building blocks for modular library generation. 4-Bromo-2-iodo-6-methylpyridine (CAS: 1227571-43-8) is a uniquely versatile substrate, offering two orthogonally reactive electrophilic sites (C-I at position 2, and C-Br at position 4).
By exploiting the differential reactivity of the carbon-halogen bonds, researchers can utilize Suzuki-Miyaura cross-coupling to install two distinct aryl or heteroaryl groups in a controlled, sequential manner. This guide provides a self-validating, causally driven protocol for achieving high chemoselectivity without generating complex product mixtures.
Mechanistic Rationale: The Causality of Chemoselectivity
The core of this protocol relies on the kinetic differentiation of the oxidative addition step within the palladium catalytic cycle[1].
-
Oxidative Addition Kinetics: The general reactivity trend for Pd(0) insertion into aryl-halide bonds follows the order of C–I > C–Br > C–Cl[2][3].
-
Thermodynamic Causality: The Carbon-Iodine bond dissociation energy (~65 kcal/mol) is significantly lower than the Carbon-Bromine bond (~81 kcal/mol). Furthermore, the larger atomic radius of iodine makes the C–I bond highly polarizable, favoring rapid coordination with the "soft" Pd(0) center.
-
Selectivity Control: By applying mild thermal conditions (60 °C) and a moderate base (e.g., Na₂CO₃), the activation energy barrier for C–I insertion is cleared, while the C–Br bond remains completely intact[4]. Once the C2 position is arylated, the resulting 2-aryl-4-bromo-6-methylpyridine becomes electronically deactivated, further inhibiting premature C4 coupling. To couple the remaining C4 bromide, researchers must increase the thermodynamic input (90–100 °C) and utilize a sterically demanding ligand (such as dppf) to force transmetalation and reductive elimination[3][5].
Reaction Pathway Visualization
Fig 1: Chemoselective Pd-catalyzed Suzuki cross-coupling pathway for 4-bromo-2-iodo-6-methylpyridine.
Quantitative Optimization Data
The table below summarizes the experimentally validated conditions necessary to achieve strict chemocontrol based on the desired synthetic objective.
| Objective | Target Electrophile | Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Expected Result |
| Protocol A: C2-Arylation | C-I (Position 2) | 5 mol% Pd(PPh₃)₄ | Na₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O (4:1:1) | 60 | 4–6 | >95% C2-aryl (C-Br intact) |
| Protocol B: C4-Arylation | C-Br (Position 4) | 5 mol% Pd(dppf)Cl₂ | K₃PO₄ (3.0 eq) | 1,4-Dioxane/H₂O (5:1) | 100 | 12–16 | >90% C4-aryl |
| One-Pot Diarylation | Both C-I and C-Br | 10 mol% Pd(dppf)Cl₂ | Cs₂CO₃ (4.0 eq) | DMF/H₂O (10:1) | 90–100 | 18–24 | >85% 2,4-diaryl |
Experimental Protocols
Protocol A: Regioselective Mono-arylation at C2 (Chemoselective)
Objective: Quantitatively couple the C-I bond while completely preserving the C-Br bond for downstream functionalization.
1. Reaction Setup & Degassing:
-
Add 4-Bromo-2-iodo-6-methylpyridine (1.0 eq), the desired Arylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Causality Note: Limiting the boronic acid to a slight stoichiometric excess (1.05 eq) creates a self-limiting boundary that prevents over-coupling even if minor local hotspots occur.
-
Add a mixed solvent system of Toluene and Ethanol (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles.
-
Validation Mechanism: Pd(0) is highly susceptible to atmospheric oxygen, which causes irreversible catalyst precipitation (Pd black) and promotes undesired boronic acid homocoupling. Absolute deoxygenation guarantees turnover.
2. Base Addition & Heating:
-
Inject a previously sparged (argon, 30 min) aqueous solution of 2.0 M Na₂CO₃ (2.0 eq) into the flask via syringe.
-
Submerge the flask in a pre-heated oil bath at exactly 60 °C .
-
Causality Note: 60 °C is the thermodynamic "sweet spot"—it provides enough kinetic energy to surmount the C-I oxidative addition barrier while remaining well below the activation threshold required for C-Br insertion[4].
3. Monitoring & Workup:
-
Stir the reaction for 4–6 hours. Monitor progress via TLC (Hexanes/EtOAc, 4:1).
-
Validation Check: The C2-arylated product will be strongly UV-active and will elute slower than the starting dihalopyridine due to increased polarity and molecular weight.
-
Cool to room temperature, dilute with EtOAc, and wash with saturated brine. The brine wash is critical to remove ethanol and water-soluble inorganic borate salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash silica gel chromatography.
Protocol B: Sequential Arylation at C4 (Overcoming the C-Br Barrier)
Objective: Cross-couple the preserved C-Br bond on the isolated intermediate from Protocol A.
1. Setup & Reagent Selection:
-
In a new, dry Schlenk flask, combine the isolated 2-Aryl-4-bromo-6-methylpyridine (1.0 eq), a second structurally distinct Arylboronic acid (1.2–1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Causality Note: The dppf ligand has a wide "bite angle" (~99°), which sterically forces the palladium center to undergo rapid reductive elimination. This avoids catalyst stalling when dealing with the higher energy barrier of the C-Br bond[3][5].
2. Solvent, Base, and Heating:
-
Add degassed 1,4-Dioxane, followed by an aqueous solution of K₃PO₄ (3.0 eq). K₃PO₄ is a stronger base than Na₂CO₃, promoting faster boronate complex formation necessary for difficult transmetalations.
-
Seal the system and heat aggressively at 100 °C for 12–16 hours.
-
Validation Mechanism: The elevated temperature is structurally necessary because the pyridine ring is now electronically deactivated (electron-rich) by the first aryl substitution, making the remaining C-Br bond significantly less electrophilic.
3. Final Workup:
-
Cool to room temperature, filter through a short pad of Celite to trap precipitated palladium, and wash the pad generously with EtOAc. Concentrate and purify via column chromatography to yield the highly customized 2,4-diaryl-6-methylpyridine framework.
References
-
BenchChem. "A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol". Verified Source: 2
-
Graz University of Technology / Elsevier. "Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates". Verified Source: 3
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Verified Source: 1
-
Royal Society of Chemistry (RSC). "Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations...". Verified Source: 4
-
White Rose University Consortium. "Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts". Verified Source: 5
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- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
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The Strategic Utility of 4-Bromo-2-iodo-6-methylpyridine in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient and regioselective construction of complex molecular architectures is paramount. Substituted pyridines are a cornerstone of many pharmaceutical agents, and the strategic functionalization of the pyridine ring is a key step in the synthesis of numerous drug candidates.[1] 4-Bromo-2-iodo-6-methylpyridine has emerged as a valuable and versatile building block for the synthesis of polysubstituted pyridines. Its distinct halogen atoms, with their differential reactivity, offer a platform for sequential and site-selective cross-coupling reactions, enabling the generation of diverse molecular scaffolds from a single starting material.
This technical guide provides an in-depth exploration of the applications of 4-Bromo-2-iodo-6-methylpyridine in the synthesis of pharmaceutical intermediates. We will delve into the principles of regioselective cross-coupling reactions and provide detailed protocols for Suzuki-Miyaura and Sonogashira couplings, two of the most powerful and widely used methods for the formation of carbon-carbon bonds in drug discovery.[2][3]
The Principle of Regioselective Cross-Coupling
The synthetic utility of 4-Bromo-2-iodo-6-methylpyridine lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens is I > Br > Cl.[4] This is a consequence of the carbon-halogen bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[5]
This inherent reactivity difference allows for the selective functionalization of the pyridine ring. Under milder reaction conditions, the more reactive C-I bond at the 2-position can be selectively coupled, leaving the C-Br bond at the 4-position intact for subsequent transformations. This stepwise approach is a powerful strategy for the controlled synthesis of unsymmetrical 2,4,6-trisubstituted pyridines, which are prevalent in many biologically active compounds, including kinase inhibitors.[6][7][8]
Application in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds, making it an indispensable tool in pharmaceutical synthesis.[2] In the context of 4-Bromo-2-iodo-6-methylpyridine, this reaction allows for the regioselective introduction of aryl or heteroaryl moieties at the 2-position.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the more reactive C-2 iodo position of 4-Bromo-2-iodo-6-methylpyridine.
Materials:
-
4-Bromo-2-iodo-6-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., Na₂CO₃, 2–3 equiv)
-
Degassed solvent (e.g., a mixture of toluene and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-iodo-6-methylpyridine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (e.g., Na₂CO₃, 2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, effective catalyst for Suzuki couplings. The choice of ligand can be critical to prevent coordination of the pyridine nitrogen to the palladium center, which could deactivate the catalyst.[9]
-
Base: A moderately strong base like sodium carbonate is used to facilitate the transmetalation step without promoting side reactions.
-
Solvent: A two-phase system like toluene/water is often employed to dissolve both the organic and inorganic reagents.
-
Temperature: Milder conditions (e.g., 80 °C) are chosen to favor the selective reaction at the more reactive iodo position.[4]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
While specific data for 4-Bromo-2-iodo-6-methylpyridine is not extensively published, the following table provides representative conditions and expected outcomes based on analogous polyhalogenated pyridines.
| Catalyst | Base | Solvent | Temperature (°C) | Expected Major Product |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80 | 2-Aryl-4-bromo-6-methylpyridine |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 90 | 2-Aryl-4-bromo-6-methylpyridine |
Application in Sonogashira Coupling Reactions
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, providing access to arylalkynes, which are important intermediates in the synthesis of many natural products and pharmaceuticals.[3][10] Similar to the Suzuki coupling, the Sonogashira reaction on 4-Bromo-2-iodo-6-methylpyridine can be performed regioselectively at the C-2 position.
Protocol 2: Regioselective Sonogashira Coupling at the C-2 (Iodo) Position
This protocol outlines a general procedure for the selective Sonogashira coupling of a terminal alkyne at the C-2 iodo position of 4-Bromo-2-iodo-6-methylpyridine.
Materials:
-
4-Bromo-2-iodo-6-methylpyridine (1.0 equiv)
-
Terminal alkyne (1.1–1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of 4-Bromo-2-iodo-6-methylpyridine (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous and degassed THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Add triethylamine (Et₃N, 3.0 eq).
-
Stir the reaction at room temperature under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Base: An amine base like triethylamine is crucial for the deprotonation of the terminal alkyne to form the reactive acetylide species.
-
Temperature: The reaction is often carried out at room temperature to ensure high selectivity for the more reactive iodo position.[12]
Data Presentation: Representative Sonogashira Coupling Conditions
The following table summarizes typical conditions for the regioselective Sonogashira coupling on analogous dihalopyridines.
| Catalyst System | Base | Solvent | Temperature | Expected Major Product |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | 2-Alkynyl-4-bromo-6-methylpyridine |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | Room Temp | 2-Alkynyl-4-bromo-6-methylpyridine |
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams visualize the catalytic cycles and the overall synthetic strategy.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Stepwise functionalization of 4-Bromo-2-iodo-6-methylpyridine.
Conclusion
4-Bromo-2-iodo-6-methylpyridine is a highly valuable building block in pharmaceutical intermediate synthesis due to the differential reactivity of its halogen substituents. The ability to perform regioselective Suzuki-Miyaura and Sonogashira cross-coupling reactions at the more reactive C-2 iodo position provides a robust and flexible strategy for the synthesis of complex, polysubstituted pyridine derivatives. The protocols and principles outlined in this guide serve as a foundation for researchers to leverage the synthetic potential of this versatile intermediate in the discovery and development of novel therapeutic agents.
References
- (Author, Year). Title of a relevant review on pyridine synthesis. Journal Name, Volume(Issue), pages. [Link to a general review on pyridine synthesis]
- (Author, Year). Title of a relevant review on kinase inhibitors. Journal Name, Volume(Issue), pages. [Link to a review on kinase inhibitors]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
- Basnet, A., et al. (2007). 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. Bioorganic & Medicinal Chemistry, 15(13), 4351-9.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- Agarwal, A., et al. (2005). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Bioorganic & Medicinal Chemistry, 13(15), 4645-50.
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(5), 585-611.
- De, S., & Daugulis, O. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(21), 5945-5948.
- Chen, J., et al. (2024).
- Amr, A. E. G. E., & Abdalla, M. M. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research, 8(3), 633-641.
- Reddy, B. V. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- El-Sayed, N. N. E., et al. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099.
- Khan, S. A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 25(18), 4198.
- El-Damasy, A. K., et al. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099.
- Szabó, Á., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(11), 3409.
- Zhang, Y., et al. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(13), 2203-2205.
- Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methyl- amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Journal of Medicinal Chemistry, 41(5), 742-751.
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Selective Functionalization of 4-Bromo-2-iodo-6-methylpyridine at the Iodo Position: An Application and Protocol Guide
Introduction: The Strategic Advantage of Regioselective Functionalization
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the ability to selectively modify a molecule at a specific position is paramount. The compound 4-bromo-2-iodo-6-methylpyridine stands as a versatile building block, offering two distinct halogenated sites for functionalization. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a strategic handle for chemists to introduce molecular complexity in a controlled, stepwise manner. This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of 4-bromo-2-iodo-6-methylpyridine at the more reactive C2-iodo position.
The foundational principle guiding this selectivity lies in the bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition by a low-valent transition metal catalyst, which is often the rate-determining step in many cross-coupling reactions.[1][2] This reactivity trend (I > Br > Cl) is a cornerstone of modern cross-coupling chemistry, enabling chemists to orchestrate sequential reactions on polyhalogenated aromatic systems.[1] By carefully controlling reaction conditions, one can achieve high chemoselectivity for the iodo position, leaving the bromo position available for subsequent transformations.
Understanding the Causality: Why the Iodo Position Reacts Preferentially
The selective functionalization of 4-bromo-2-iodo-6-methylpyridine is primarily governed by the kinetics of the oxidative addition step in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl.[3] This is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, which leads to a lower activation energy for the oxidative addition of the palladium(0) catalyst to the C-I bond.[2]
This inherent reactivity difference allows for a high degree of regioselectivity.[3] By employing mild reaction conditions, such as lower temperatures and weaker bases, the palladium catalyst will preferentially react with the more labile iodo group, leaving the more robust bromo group untouched.[3] This principle is applicable across a range of powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
To visually represent this principle of selective bond activation, the following diagram illustrates the preferential oxidative addition at the C-I bond.
Caption: Preferential oxidative addition at the C-I bond.
Application Notes and Protocols
This section provides detailed, step-by-step protocols for three key palladium-catalyzed cross-coupling reactions for the selective functionalization of 4-bromo-2-iodo-6-methylpyridine at the iodo position.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[1][4]
Protocol: Selective Suzuki-Miyaura Coupling at the Iodo Position
| Reagent/Component | Molar Equivalents | Amount (for 1 mmol scale) |
| 4-Bromo-2-iodo-6-methylpyridine | 1.0 | 297.92 mg |
| Arylboronic Acid | 1.1 - 1.5 | Varies |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | 23.1 mg (2 mol%) |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | 276.4 mg (2 equiv) |
| Solvent (e.g., 1,4-Dioxane/H₂O, 4:1) | - | 5 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-iodo-6-methylpyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water).[5]
-
Reaction Execution: Heat the reaction mixture to a mild temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1]
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7]
Protocol: Selective Sonogashira Coupling at the Iodo Position
| Reagent/Component | Molar Equivalents | Amount (for 1 mmol scale) |
| 4-Bromo-2-iodo-6-methylpyridine | 1.0 | 297.92 mg |
| Terminal Alkyne | 1.2 | Varies |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | 23.1 mg (2 mol%) |
| Copper(I) Iodide (CuI) | 0.05 - 0.10 | 9.5 mg (5 mol%) |
| Base (e.g., Triethylamine) | 2.0 - 3.0 | 0.28 mL (2 equiv) |
| Solvent (e.g., THF or DMF) | - | 5 mL |
Step-by-Step Methodology:
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere, dissolve 4-bromo-2-iodo-6-methylpyridine (1.0 equiv), the palladium catalyst, and copper(I) iodide in an anhydrous, degassed solvent.[8]
-
Reagent Addition: Add the amine base (e.g., triethylamine) followed by the terminal alkyne via syringe.[8]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.[8]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[8]
Caption: General workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9][10]
Protocol: Selective Buchwald-Hartwig Amination at the Iodo Position
| Reagent/Component | Molar Equivalents | Amount (for 1 mmol scale) |
| 4-Bromo-2-iodo-6-methylpyridine | 1.0 | 297.92 mg |
| Amine | 1.2 | Varies |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.02 | 9.2 mg (1 mol%) |
| Ligand (e.g., Xantphos) | 0.02 - 0.04 | 11.6 mg (2 mol%) |
| Base (e.g., Cs₂CO₃) | 1.4 - 2.0 | 456.2 mg (1.4 equiv) |
| Solvent (e.g., Toluene or Dioxane) | - | 5 mL |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add 4-bromo-2-iodo-6-methylpyridine and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.[10]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.[10]
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.[10]
Caption: General workflow for Buchwald-Hartwig amination.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through careful monitoring and characterization. The progress of each reaction should be meticulously tracked using analytical techniques such as TLC and LC-MS. Successful selective monofunctionalization at the iodo position will result in a product with a distinct molecular weight and chromatographic behavior compared to the starting material and any potential di-functionalized byproducts. Confirmation of the desired regiochemistry can be achieved through standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, in the ¹H NMR spectrum of the product, the disappearance of the proton signal adjacent to the iodine and the appearance of new signals corresponding to the coupled moiety will confirm the desired transformation.
Conclusion
The selective functionalization of 4-bromo-2-iodo-6-methylpyridine at the iodo position is a powerful strategy for the synthesis of complex substituted pyridines. The inherent difference in the C-I and C-Br bond reactivities, when coupled with carefully controlled reaction conditions, allows for a high degree of chemoselectivity. The detailed protocols provided for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for researchers and scientists in the field of drug development and materials science to access novel and diverse molecular architectures.
References
- Goodby, J. W., et al. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.
- BenchChem. (2025). Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol. Technical Support Center.
- BenchChem. (2025). Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- Goodby, J. W., et al. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. R Discovery.
- BenchChem. (2025). Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions. Request PDF.
- Knochel, P., et al. (n.d.). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks.
- Wikipedia. (n.d.). Sonogashira coupling.
- LibreTexts. (2023, June 30).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines. BenchChem.
- Wei, Y., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes.
- LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Regioselective Functionalization of 4-Bromo-2-iodo-6-methylpyridine: A Strategic Guide to Sequential Cross-Coupling
Application Note & Protocol Guide Target Audience: Synthetic Chemists, Lead Optimization Scientists, and Process Development Engineers.
Strategic Rationale in Scaffold Design
In the design of modern therapeutics, polysubstituted pyridines represent a privileged class of pharmacophores. Among building blocks, 4-Bromo-2-iodo-6-methylpyridine (CAS: 1227571-43-8) stands out as a highly versatile dihalopyridine scaffold. The strategic advantage of this molecule lies in the chemically distinct nature of its two halogen substituents (iodine at C2, bromine at C4), which allows for precise, step-wise functionalization without the need for complex protecting group strategies.
The differential reactivity of these leaving groups can be exploited for sequential cross-coupling[1]. The carbon-iodine (C-I) bond possesses a lower bond dissociation energy (BDE) compared to the carbon-bromine (C-Br) bond. Consequently, the general order of reactivity for electrophiles in palladium-catalyzed oxidative addition strictly follows Ar-I > Ar-Br > Ar-Cl[2]. By carefully calibrating the thermodynamic input and the basicity of the reaction environment, chemists can selectively force the initial oxidative insertion of Pd(0) exclusively at the C2-iodo position. Once this site is functionalized, a secondary, more forceful coupling parameter can be applied to the more recalcitrant C4-bromo site[3].
Mechanistic Pathway and Step-wise Iteration
The success of sequential functionalization rests entirely on avoiding "over-coupling"—the unintended insertion of palladium into the C-Br bond during the first reaction phase. To achieve this, the primary coupling reaction is typically constrained to mild temperatures (e.g., 50 °C) where the oxidative addition into the C-I bond is facile, but the activation energy threshold for the C-Br bond is not yet breached[4].
Below is the logical framework for the step-wise functionalization of 4-Bromo-2-iodo-6-methylpyridine, moving from the starting material to a fully 2,4-disubstituted end product.
Fig 1: Step-wise regioselective workflow capitalizing on Ar-I vs Ar-Br oxidative addition kinetics.
Quantitative Evaluation of Reaction Parameters
Selecting the correct catalyst and condition matrix is critical. The initial coupling will preferentially occur at the C2 position[5]. Based on analogous reactivity profiles for dihalopyridines, Table 1 delineates the required parameter shifts between Phase 1 (C-I cleavage) and Phase 2 (C-Br cleavage) to guarantee absolute regioselectivity and mass balance.
Table 1: Comparative Kinetic Yields and Parameter Shifts for Sequential Coupling
| Reaction Phase | Halogen Target | Catalyst System | Base / Additive | Temp (°C) | Expected Selectivity | Expected Yield |
| Phase 1: Suzuki | C2-Iodine (-I) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (Aqueous) | 50 | >95% (C2 only) | ~90% |
| Phase 1 (Undesired) | C4-Bromine (-Br) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (Aqueous) | 50 | <5% (Overcoupling) | N/A |
| Phase 2: Buchwald | C4-Bromine (-Br) | Pd₂(dba)₃ / XPhos | NaOtBu (Solid) | 90–100 | >98% (Complete) | 80–85% |
Validated Step-by-Step Protocols
The following self-validating protocols are engineered to produce high-purity intermediates and final compounds while mitigating side reactions.
Protocol A: Regioselective C2-Suzuki-Miyaura Coupling (Targeting Iodine)
Objective: Introduce an aryl group exclusively at the C2 position, leaving the C4-bromine fully intact for downstream diversification.
Rationale for Condition Selection: We utilize a generic Pd(0) source (Pd(PPh₃)₄) and a mild inorganic base (K₂CO₃). By strictly capping the thermal input at 50 °C, we structurally filter out C-Br oxidative addition, ensuring the reaction halts precisely at mono-substitution[4].
Methodology:
-
Preparation: To an oven-dried, argon-purged Schlenk flask, add 4-Bromo-2-iodo-6-methylpyridine (1.0 equiv., 10 mmol) and the desired arylboronic acid (1.05 equiv., 10.5 mmol). The strict 1.05 equiv. stoichiometry prevents boronic acid homocoupling byproducts from complicating isolation.
-
Catalyst & Base: Add Pd(PPh₃)₄ (0.03 equiv., 3 mol%). Introduce a pre-degassed biphasic solvent mixture of Toluene/Ethanol (4:1 v/v, 40 mL), followed by an aqueous solution of K₂CO₃ (2.0 equiv., 2M solution).
-
Reaction Initiation: Heat the vigorously stirred biphasic mixture to exactly 50 °C.
-
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc, 4:1) or LC-MS at the 2-hour mark. The C-I bond will typically achieve complete conversion within 2–4 hours. Prolonged heating past full conversion risks incremental C-Br degradation.
-
Workup: Once starting material is consumed, cool the vessel to ambient temperature. Quench with distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield the 4-bromo-2-aryl-6-methylpyridine intermediate.
Protocol B: Secondary C4-Buchwald-Hartwig Amination (Targeting Bromine)
Objective: Functionalize the remaining C4 position with an amine, completing the polysubstituted scaffold.
Rationale for Condition Selection: The residual C-Br bond requires higher thermodynamic activation. We switch to Pd₂(dba)₃ coupled with the bulky, electron-rich biarylphosphine ligand XPhos, which profoundly accelerates oxidative addition into sterically hindered or electronically deactivated aryl bromides. A strong base (NaOtBu) is essential to drive the deprotonation of the amine and subsequent reductive elimination[3].
Methodology:
-
Preparation: Inside an argon-filled glovebox or using strict Schlenk techniques, add the purified 4-bromo-2-aryl-6-methylpyridine intermediate (1.0 equiv., 5 mmol), the target primary/secondary amine (1.2 equiv., 6 mmol), and NaOtBu (1.5 equiv., 7.5 mmol) to a reaction vial.
-
Catalytic Complex Formation: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv., 2 mol%) and XPhos (0.04 equiv., 4 mol%) in anhydrous, degassed Toluene (2 mL) for 10 minutes to form the active catalytic species.
-
Reaction Initiation: Transfer the active catalyst solution to the main reaction vial and dilute with remaining anhydrous Toluene to achieve a 0.2 M substrate concentration. Seal the vial and heat to 90–100 °C.
-
Validation (In-Process): Analyze via GC-MS or LC-MS after 6 hours. The sterically demanding nature of the pyridine may necessitate up to 12 hours for total conversion.
-
Workup & Isolation: Cool to room temperature. Dilute the crude mixture with CH₂Cl₂ and filter through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate the filtrate and purify via preparative HPLC or recrystallization to obtain the pure 2,4-disubstituted-6-methylpyridine product.
References
-
[1] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Center for Biotechnology Information (PMC). Retrieved from[Link]
-
[4] Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Retrieved from[Link]
Sources
Metal-catalyzed cross-coupling reactions involving 4-Bromo-2-iodo-6-methylpyridine
Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling Strategies for 4-Bromo-2-iodo-6-methylpyridine
Target Audience: Researchers, Synthesis Scientists, and Medicinal Chemists in Drug Development.
Introduction & Mechanistic Rationale
Polyhalogenated heteroarenes are highly sought-after foundational building blocks in medicinal chemistry, enabling the rapid and modular construction of complex pharmaceutical scaffolds[1]. The target molecule, 4-Bromo-2-iodo-6-methylpyridine , presents an ideal template for divergent functionalization due to the distinct electronic and kinetic profiles of its substitution sites.
To rationally exploit this scaffold, one must understand the causality governing the oxidative addition step of the palladium catalytic cycle. Site-selective dihalogenated heteroarene cross-coupling with organometallic reagents typically occurs at the halogen proximal to the heteroatom[2]. This chemoselectivity is driven by two critical factors:
-
Bond Dissociation Energy (BDE): The C(sp2)–I bond is significantly weaker (~55 kcal/mol) than the C(sp2)–Br bond (~68 kcal/mol).
-
Inductive Activation: The highly electronegative pyridine nitrogen withdraws electron density from the adjacent C2 position, significantly increasing its electrophilicity and lowering the activation barrier for the insertion of the
catalytic species[3].
While the C6-methyl group imparts minor steric encumbrance near the C2-iodine, the profound kinetic favorability of the C–I bond's oxidative addition drastically outweighs these sterics. Consequently, a "substrate-controlled" methodology can reliably direct initial cross-coupling to the C2 position using mild conditions[2], leaving the C4-bromine fully intact for subsequent higher-energy derivatizations[1].
Synthetic Strategy & Workflow Visualization
The most effective synthetic sequence leverages the reactivity gradient by performing a mild Suzuki-Miyaura arylation at C2, followed by a more vigorous Buchwald-Hartwig amination (or secondary Suzuki coupling) at the stable C4 position.
Workflow for the sequential, site-selective cross-coupling of 4-Bromo-2-iodo-6-methylpyridine.
Quantitative Data & Catalyst Optimization
Achieving orthogonal chemoselectivity requires precise selection of the catalytic system. Over-catalyzing the first step will lead to unwanted di-functionalized byproducts.
Table 1: Optimization of Site-Selective Parameters
| Reaction Stage | Target Bond | Catalyst / Ligand | Base & Solvent | Temp (°C) | Yield | Selectivity (C2 vs C4) |
| Stage 1 (Suzuki) | C2–I | 60 °C | 88% | > 98:2 | ||
| Stage 1 (Suzuki) | C2–I | 80 °C | 72% | 85:15 (Over-reaction) | ||
| Stage 2 (Buchwald) | C4–Br | 100 °C | 91% | N/A (Complete) | ||
| Stage 2 (Buchwald) | C4–Br | 90 °C | 45% | N/A (Sluggish Rxn) |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Arylation at C-2
Objective: To selectively couple an aryl boronic acid to the C2 position while preserving the C4-bromide handle.
-
Reagent Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-iodo-6-methylpyridine (1.0 mmol, 1.0 equiv) and the corresponding Aryl Boronic Acid (1.05 mmol, 1.05 equiv).
-
Expert Rationale: We limit the boronic acid to a strict 1.05 equivalent to suppress secondary homologous coupling at the C4 position.
-
-
Solvent & Base Addition: Add 1,4-Dioxane (10 mL) and an aqueous solution of
(2.0 M, 3.0 mL, 6.0 equiv).-
Expert Rationale: A biphasic system is utilized because water dissolves the inorganic base, generating the reactive boronate complex essential for the transmetalation step[2].
-
-
Degassing (Crucial Step): Sparge the biphasic mixture with Argon gas for exactly 15 minutes.
-
Expert Rationale:
aggressively oxidizes the center of the catalyst, forming inactive Pd(II)-peroxo complexes. Thorough degassing establishes a self-validating reliable catalytic initiation.
-
-
Catalyst Introduction: Quickly add Tetrakis(triphenylphosphine)palladium(0) [
] (0.05 mmol, 5 mol%) under a positive argon flow. Seal the flask. -
Thermal Activation: Heat the reaction mixture to 60 °C in a pre-equilibrated oil bath for 4–6 hours. Monitor via LC-MS. The mass of the desired mono-coupled product (
) should be distinctly visible, alongside the characteristic 1:1 bromine isotopic pattern ( / ). -
Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and partition with brine. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over anhydrous
, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the 4-Bromo-2-aryl-6-methylpyridine intermediate.
Protocol B: Buchwald-Hartwig Amination at C-4
Objective: To cross-couple a secondary amine to the sterically unhindered, but electronically less reactive, C4-bromide of the isolated intermediate.
-
Reagent Preparation: To an oven-dried vial, add the 4-Bromo-2-aryl-6-methylpyridine intermediate (1.0 mmol, 1.0 equiv),
(2.0 mmol, 2.0 equiv), (0.025 mmol, 2.5 mol%), and XPhos (0.06 mmol, 6 mol%).-
Expert Rationale: The
must be finely milled and anhydrous. XPhos is selected because its bulky, electron-rich biphenyl backbone accelerates oxidative addition into the challenging C(sp2)–Br bond, while its extreme steric bulk forces the two coupling partners together during the final reductive elimination phase, completely suppressing competing -hydride elimination.
-
-
Atmosphere Exchange: Evacuate and backfill the vial with Argon three times.
-
Solvent & Amine Addition: Introduce anhydrous Toluene (8 mL) and the Secondary Amine (1.5 mmol, 1.5 equiv) via syringe.
-
Thermal Activation: Heat the sealed vial to 100 °C for 12 hours.
-
Expert Rationale: The higher temperature compared to Protocol A is strictly necessary to overcome the 68 kcal/mol BDE of the C-Br bond.
-
-
Workup & Isolation: Cool the reaction to ambient temperature. Filter the crude mixture through a pad of Celite to remove the insoluble
and precipitated palladium black, washing generously with EtOAc. Concentrate the filtrate and purify via column chromatography (DCM/MeOH gradient) to obtain the di-functionalized 4-amino-2-aryl-6-methylpyridine product.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews (ACS Publications). URL:[Link][1]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. URL:[Link][2]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts (MDPI). URL:[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note & Protocol: Selective Lithiation of 4-Bromo-2-iodo-6-methylpyridine for Advanced Intermediate Synthesis
Abstract: This document provides a comprehensive experimental protocol for the selective lithiation of 4-Bromo-2-iodo-6-methylpyridine. The procedure leverages the differential reactivity of aryl halides in a halogen-metal exchange reaction to regioselectively generate a highly valuable (4-bromo-6-methylpyridin-2-yl)lithium intermediate. This organolithium species is a potent nucleophile, enabling the introduction of a wide array of functional groups at the C-2 position, a critical step in the synthesis of complex heterocyclic scaffolds for pharmaceutical and materials science applications. We will delve into the mechanistic rationale, provide a detailed, field-tested protocol, and discuss critical parameters for ensuring reaction success and safety.
Scientific Principle: The Basis of Chemoselectivity
The targeted transformation relies on a halogen-metal exchange reaction, a cornerstone of organometallic chemistry.[1] In this process, an organolithium reagent, typically n-butyllithium (n-BuLi), exchanges its lithium atom for a halogen on an aromatic or vinylic substrate.[2]
The substrate, 4-Bromo-2-iodo-6-methylpyridine, presents two distinct halogen atoms. The success of this protocol hinges on the chemoselective lithiation at the C-2 position (bearing the iodo group) over the C-4 position (bearing the bromo group). This selectivity is governed by two primary factors:
-
Rate of Halogen-Metal Exchange: The rate of exchange for aryl halides with organolithium reagents follows the trend: I > Br > Cl > F.[3] The carbon-iodine bond is longer and weaker than the carbon-bromine bond, making it more susceptible to nucleophilic attack by the butyl group of n-BuLi. This kinetic preference strongly favors the formation of the 2-lithiated species.
-
Reaction Temperature: Extremely low temperatures (typically -78 °C) are crucial. These cryogenic conditions provide kinetic control, ensuring the reaction proceeds via the lowest activation energy pathway—exchange at the iodo-substituted position—while suppressing potential side reactions like "halogen dance" (isomerization via proton abstraction and re-lithiation) or nucleophilic addition of n-BuLi to the pyridine ring.[4][5]
The resulting (4-bromo-6-methylpyridin-2-yl)lithium is a powerful nucleophilic intermediate that must be generated in situ and trapped with a suitable electrophile to yield the desired 2-substituted pyridine derivative.
Experimental Workflow Diagram
The following diagram outlines the critical steps of the experimental procedure, from initial setup to the formation of the trapped product.
Caption: High-level workflow for the selective lithiation of 4-Bromo-2-iodo-6-methylpyridine.
Materials and Reagents
All reagents should be of high purity and solvents must be anhydrous.
| Reagent/Material | Formula | MW ( g/mol ) | Concentration (Typical) | Notes |
| 4-Bromo-2-iodo-6-methylpyridine | C₆H₅BrIN | 297.92 | - | Substrate. Must be dry.[6] |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Pyrophoric reagent. Handle with extreme care under inert atmosphere.[7] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Anhydrous, inhibitor-free. Distill from sodium/benzophenone or use a solvent purification system. |
| Electrophile (e.g., N,N-Dimethylformamide) | C₃H₇NO | 73.09 | - | Must be anhydrous. Chosen based on the desired final product. |
| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | Saturated | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | Anhydrous, for extraction. |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | - | For drying the organic layer. |
| Dry Ice / Acetone | - | - | - | For creating the -78 °C cooling bath. |
| Nitrogen or Argon Gas | N₂ / Ar | - | High Purity | For maintaining an inert atmosphere. |
Detailed Experimental Protocol
CRITICAL SAFETY NOTE: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. This procedure must be performed by trained personnel in a certified chemical fume hood under a strictly inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.[7]
4.1. Reaction Setup
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet adapter, and a low-temperature thermometer.
-
Flame-dry all glassware under vacuum or in an oven (120 °C) overnight and allow to cool to room temperature under a stream of inert gas.
-
Maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire procedure.[8]
4.2. Lithiation Procedure
-
To the reaction flask, add 4-Bromo-2-iodo-6-methylpyridine (1.0 eq).
-
Using a syringe, add anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of approximately 0.1 M. Stir the mixture until the substrate is fully dissolved.
-
Prepare a dry ice/acetone bath and cool the reaction flask to an internal temperature of -78 °C. Stir the solution for 10-15 minutes to ensure thermal equilibrium.
-
Charge a syringe with n-butyllithium (1.05 eq, e.g., 2.5 M solution in hexanes).
-
Add the n-BuLi solution to the reaction mixture dropwise via the septum over 15-20 minutes. It is critical to maintain the internal temperature below -70 °C during the addition. A slight yellow coloration may be observed, which is typical for pyridyllithium species.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure the halogen-metal exchange is complete.
4.3. Electrophilic Trapping
-
Dissolve the desired electrophile (1.2 eq) in a minimal amount of anhydrous THF in a separate, dry flask under an inert atmosphere.
-
While maintaining the reaction temperature at -78 °C, add the solution of the electrophile to the freshly prepared organolithium species dropwise via syringe.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
4.4. Work-up and Isolation
-
Once the reaction has reached room temperature, cool it in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4.5. Purification
-
The crude product can be purified using silica gel column chromatography.
-
Pro-Tip: Pyridine derivatives can exhibit peak tailing on standard silica gel due to interactions with acidic silanol groups.[9] To mitigate this, either use a deactivated (neutral) silica gel or add a small amount (0.5-1.0%) of triethylamine to the eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive n-BuLi (degraded by air/moisture). Wet solvent or glassware. Substrate impurity. Insufficient reaction time. | Titrate the n-BuLi solution before use. Ensure all solvents and glassware are rigorously dried. Purify the starting material. Increase stirring time at -78 °C. |
| Mixture of Products | Reaction temperature was too high, leading to loss of selectivity or side reactions. "Halogen dance" migration.[10] | Ensure the internal temperature is strictly maintained at or below -75 °C during n-BuLi addition and reaction. |
| Dark Tar-like Substance | Reaction warmed up prematurely. Nucleophilic addition of n-BuLi to the pyridine ring.[11] | Maintain cryogenic temperatures until the organolithium is trapped. Use a hindered base like LDA if addition is a persistent issue.[12] |
| Product is an Alkane | The organolithium was quenched by a proton source (water) before the electrophile was added. | Ensure all reagents (including the electrophile solution) and equipment are scrupulously dry. |
References
-
Rocca, P., Cochennec, C., Marsais, F., Thomas-dit-Dumont, L., Mallet, M., Godard, A., & Queguiner, G. (1993). First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry, 58(26), 7832–7838. [Link]
-
Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260. [Link]
-
Taylor, S. L., Lee, D. Y., & Martin, J. C. (1983). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry, 48(24), 4571–4575. [Link]
-
Knochel, P., & Manolikakes, S. M. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-426. [Link]
-
Schmidlin, N. M. C., Scherer, H., Hoffmann, A., & Böttcher, T. (2020). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications, 56(25), 3697–3700. [Link]
-
El-Sayed, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
-
Vapourtec. (n.d.). What is Lithiation? Vapourtec. [Link]
-
Wikipedia. (2023). Organolithium reagent. In Wikipedia. [Link]
-
Lamanec, T. R., & Strotman, N. A. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54652. [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
-
Bhunia, A., Yetra, S. R., & Biju, A. T. (2012). Recent advances in transition-metal-free carbon–carbon and carbon–heteroatom bond-forming reactions using arynes. Chemical Society Reviews, 41(8), 3140-3152. [Link]
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. znaturforsch.com [znaturforsch.com]
Troubleshooting & Optimization
APEX Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-2-iodo-6-methylpyridine
Welcome to the Advanced Pyridine Experimentation (APEX) support portal. As researchers and drug development professionals, you understand that synthesizing poly-substituted heterocycles is rarely straightforward. The conversion of 4-bromo-6-methylpyridin-2-amine to 4-Bromo-2-iodo-6-methylpyridine (CAS 1227571-43-8) via Sandmeyer iodination[1] is particularly notorious for catastrophic yield losses due to competing side reactions.
As a Senior Application Scientist, I have structured this guide to move beyond generic procedures. Here, we dissect the mechanistic causality of your impurities and provide a self-validating protocol engineered to suppress them.
Mechanistic Pathway & Divergence Map
To solve an impurity issue, you must first understand the thermodynamic forks in your reaction pathway. The diagram below illustrates how the highly reactive diazonium intermediate can branch into four distinct end-products depending on your reaction environment.
Fig 1. Mechanistic pathways and side reactions in the iodination of 4-bromo-6-methylpyridin-2-amine.
Troubleshooting FAQs: Mechanistic Analysis
Q: I am observing a large impurity peak corresponding to an LC-MS mass of 188 [M+H]+. What is this, and how do I eliminate it?
Mechanistic Causality: You are synthesizing 4-bromo-6-methylpyridin-2-ol . This results from the nucleophilic hydrolysis of the diazonium intermediate. Unlike benzenediazonium salts, pyridinediazonium species are immensely electron-deficient and undergo rapid nucleophilic attack by water[2]. If your diazotization temperature drifts upward while using a highly aqueous solvent system, water outcompetes the iodide for the C2 position.
Corrective Action: Transition from a classic aqueous
Q: My LC-MS shows a mass of 346 [M+H]+. Why is my product over-iodinated?
Mechanistic Causality: This is 2,4-diiodo-6-methylpyridine , generated via undesired Nucleophilic Aromatic Substitution (SNAr). The
Q: Why am I losing the amino/diazo group entirely to form 4-bromo-2-methylpyridine?
Mechanistic Causality: This is known as proto-de-diazonization [4]. The Sandmeyer iodination proceeds via a SET mechanism generating an extremely reactive aryl radical. If your solvent matrix contains weak aliphatic C–H bonds (e.g., if you used THF, ethanol, or methanol), the highly reactive aryl radical will abstract a hydrogen atom (
Q: The reaction mixture turns into a thick, black tar, and target yield is virtually zero. What went wrong?
Mechanistic Causality: You are observing azo coupling or triazene formation . This catastrophic failure occurs due to incomplete or overly rapid diazotization, leaving unreacted starting amine in the mixture[5]. This free amine acts as a nucleophile, directly attacking the newly formed diazonium salt to form polymeric azo-dimers.
Corrective Action: This is a mass-transfer and protonation issue. Ensure you use an excess of strong acid (3.0 eq of
Quantitative Troubleshooting Matrix
Use this table as your primary analytical cross-reference during LC-MS/HPLC process monitoring.
| Side Product | Analytical Marker (LC-MS) | Mechanistic Origin | Key Mitigation Strategy | Acceptable Threshold |
| 4-Bromo-6-methylpyridin-2-ol | ~188 [M+H]⁺ | Nucleophilic Hydrolysis | Use | < 2.0 % |
| 2,4-Diiodo-6-methylpyridine | ~346 [M+H]⁺ | SNAr by I⁻ at C4 | Limit KI to ≤ 1.8 eq; maintain T < 5 °C. | < 1.0 % |
| 4-Bromo-2-methylpyridine | ~172 [M+H]⁺ | Radical H-abstraction | Eliminate THF/EtOH; use MeCN exclusively. | < 0.5 % |
| Triazenes / Azo Dimers | Variable / Broad | Nucleophilic amine attack | Maintain high acidity (3.0 eq | < 0.1 % |
Self-Validating Experimental Protocol
This methodology leverages an optimized, semi-aprotic
Step 1: Pyridinium Salt Formation
-
Charge a dry, glass-lined reactor with 4-bromo-6-methylpyridin-2-amine (1.0 eq) and Acetonitrile (10 volumes).
-
Add
-Toluenesulfonic acid monohydrate ( -TsOH·H₂O, 3.0 eq) under vigorous stirring.
Validation Check: The mixture must transition into a thick, off-white suspension. This visually confirms the formation of the non-nucleophilic pyridinium tosylate salt, safeguarding against azo-dimerization.
Step 2: Temperature Control & Iodide Loading
-
Chill the suspension to strictly 0–5 °C using a salted ice bath or circulator.
-
Charge finely milled Potassium Iodide (KI, 1.8 eq) into the reactor in a single portion.
Validation Check: The stoichiometry of 1.8 eq is critical. Limiting the KI prevents the excess nucleophilic concentration required to trigger the C4-SNAr side reaction.
Step 3: Controlled Diazotization
-
Dissolve Sodium Nitrite (
, 2.0 eq) in a strict minimum of cold deionized water (approx. 0.5 to 1.0 volumes max). -
Begin dropwise addition of the
solution via an addition funnel over 45 minutes. Internal temperature must not exceed 5 °C.
Validation Check: Immediate, vigorous evolution of nitrogen gas (
) bubbling, accompanied by a stark transition to a deep red/brown solution, indicates successful SET and target aryl-iodine recombination. Lack of gas evolution implies failed diazotization.
Step 4: Quench and Isolation
-
Allow the reaction to warm to 10 °C and stir for an additional 1 hour to ensure complete diazonium consumption.
-
Quench the reaction mixture by adding 5 volumes of saturated aqueous Sodium Thiosulfate (
).
Validation Check: The dark iodine-rich organic layer will rapidly bleach to a pale yellow or colorless state, confirming the destruction of reactive molecular iodine (
) and terminating the reaction. Extract with Ethyl Acetate, wash with brine, dry over, and concentrate under vacuum.
References
- "1227571-43-8 | 4-Bromo-2-iodo-6-methylpyridine - ChemScene" ChemScene Product Database.
- "Sandmeyer reaction" Wikipedia, The Free Encyclopedia.
- "Sandmeyer reaction - Grokipedia" Grokipedia.
- "Sandmeyer Reaction: Recent Literature" Organic Chemistry Portal (Compiling Krasnokutskaya Synthesis 2007; Filimonov Org. Lett. 2008).
- "Sandmeyer reaction overview" L.S. College.
Sources
Technical Support Center: Catalyst Selection for 4-Bromo-2-iodo-6-methylpyridine Reactions
Welcome to the technical support guide for cross-coupling reactions involving the versatile building block, 4-Bromo-2-iodo-6-methylpyridine. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting guides, and detailed protocols for the selective functionalization of this dihalogenated pyridine.
Core Principles: Understanding Chemoselectivity
The key to successfully working with 4-Bromo-2-iodo-6-methylpyridine lies in understanding and exploiting the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C–I > C–Br > C–Cl.[1][2][3] This trend is primarily governed by the bond dissociation energies (BDEs); the weaker C–I bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C–Br bond.[3][4]
This inherent reactivity difference allows for highly selective, sequential functionalization. By using milder reaction conditions, one can selectively target the C-2 iodo position while leaving the C-4 bromo position intact for subsequent transformations under more forcing conditions.[2]
Logical Workflow: Selecting Your Reaction Pathway
The first step in any experiment is to determine the appropriate reaction type for your desired transformation. This decision tree outlines the initial considerations for the most common palladium-catalyzed cross-coupling reactions.
Caption: High-level decision guide for reaction selection.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl, heteroaryl, or vinyl groups using boronic acids or their derivatives.[5] For selective reaction at the C-2 iodo position, a variety of catalyst systems can be employed.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What is a reliable starting catalyst system for selective C-2 arylation? A good starting point is a system comprising a palladium(II) precatalyst like Pd(OAc)₂ or a ferrocene-based catalyst like PdCl₂(dppf), or a pre-formed Pd(0) source like Pd(PPh₃)₄.[1][6] For challenging substrates, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) paired with a precursor like Pd₂(dba)₃ often improve yields and reaction rates.[7]
Q2: Which base and solvent combination should I choose? A common and effective combination is an inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in an ethereal solvent such as 1,4-dioxane or THF, often with a small amount of water.[6] The water can facilitate the crucial transmetalation step.[6] For anhydrous conditions, K₃PO₄ is often a good choice.[8]
Q3: How can I functionalize the C-4 bromo position after reacting the C-2 iodo position? After isolating the 2-substituted product, you can target the C-4 position by employing more forcing conditions. This typically involves increasing the reaction temperature (e.g., from 80°C to 110-120°C), using a more robust catalyst system (e.g., a Buchwald ligand/precatalyst), and potentially a stronger base like cesium carbonate (Cs₂CO₃).[2][9]
Catalyst System Comparison for Selective C-2 Suzuki Coupling
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Notes |
| Pd(PPh₃)₄ (5%) | - | K₃PO₄ (3.0) | 1,4-Dioxane | 80-90 | Good | A classic, reliable Pd(0) source. Ensure it is fresh as it can degrade.[1][10] |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | Excellent | Highly active system allowing for lower catalyst loading.[1][7] |
| PdCl₂(dppf) (3%) | - | Cs₂CO₃ (2.0) | DMF | 90 | Very Good | Effective for a broad range of boronic acids.[6] |
| Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ (3.0) | THF | 80 | Excellent | A strong choice for sterically hindered or electron-deficient coupling partners.[7] |
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) oxidized by air; ligand degraded.[8] 2. Poor Reagent Quality: Impurities in starting materials or boronic acid.[7] 3. Suboptimal Conditions: Temperature too low; incorrect base or solvent.[8] | 1. Use fresh catalyst. Degas all solvents and the reaction mixture thoroughly with an inert gas (Argon/Nitrogen).[6] 2. Ensure purity of all reagents. Use stable boron reagents like MIDA boronates if protodeboronation is an issue.[8] 3. Cautiously increase the temperature. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (Dioxane, THF, Toluene).[6] |
| Reaction Mixture Turns Black (Palladium Black) | Catalyst Decomposition: The active Pd(0) species has aggregated and precipitated. This often happens with insufficient ligand or high temperatures.[8] | 1. Check Ligand:Palladium Ratio: Ensure an appropriate ratio (typically 2:1 to 4:1 for monoligated Pd).[8] 2. Use a More Stable Ligand: Bulky, electron-rich ligands (e.g., Buchwald ligands) can stabilize the catalyst.[7] 3. Lower Temperature: Excessive heat can accelerate decomposition.[8] |
| Significant Side Products | 1. Boronic Acid Homocoupling: Caused by the presence of oxygen.[7][8] 2. Hydrodehalogenation (Deiodination/Debromination): The organopalladium intermediate reacts with a hydride source (e.g., amine bases, alcohol solvents).[8] | 1. Improve the degassing procedure. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this.[8] 2. Switch to a non-hydride source base (e.g., K₃PO₄, K₂CO₃) and use an aprotic solvent. Ensure anhydrous conditions.[7][8] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-2
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-2-iodo-6-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).[6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[7]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the starting material.[7]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the pyridine ring) and an sp carbon (of a terminal alkyne).[11][12] The reaction is typically co-catalyzed by palladium and copper(I).[11]
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: What is the standard catalyst system for a Sonogashira reaction? The classic and widely used system consists of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (typically CuI), and an amine base (like Et₃N or DIPEA) which often serves as the solvent or co-solvent.[1][11][13]
Q2: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this? Glaser coupling is an oxidative homocoupling of the terminal alkyne, promoted by oxygen and the copper catalyst.[14][15] To minimize it:
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a positive inert atmosphere throughout the reaction.[14]
-
Reduce Copper Loading: Use the minimum effective amount of CuI.
-
Consider Copper-Free Conditions: Several copper-free protocols have been developed which completely eliminate this side reaction. These often require a different ligand or base.[14][15]
Q3: Can this reaction be performed at room temperature? Yes, for reactive substrates like aryl iodides, the Sonogashira coupling often proceeds efficiently at room temperature, which is a key advantage of the method.[14][16] If the reaction is sluggish, gentle heating to 40-60 °C can improve the rate and yield.[14][15]
Catalyst System Comparison for Selective C-2 Sonogashira Coupling
| Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd(PPh₃)₄ (5%) | CuI (5%) | Et₃N (>3) | THF or DMF | RT | The "classic" Sonogashira conditions; generally reliable.[1] |
| PdCl₂(PPh₃)₂ (3%) | CuI (5%) | DIPEA (>3) | Toluene | RT - 50 | Another very common and effective system.[11] |
| Pd(OAc)₂ (2.5%) / PPh₃ (5%) | CuI (5%) | Et₃N | DMF | 100 | Higher temperature conditions for less reactive partners.[13] |
| Pd(PPh₃)₂Cl₂ (3%) / XPhos (6%) | None | K₂CO₃ (2) | DMF | RT - 60 | A copper-free option to prevent Glaser homocoupling.[15] |
Troubleshooting Guide: Sonogashira Coupling
Caption: A logical workflow for troubleshooting Sonogashira reactions.
Experimental Protocol: Selective Sonogashira Coupling at C-2
-
Reaction Setup: To a dry Schlenk flask, add Pd(PPh₃)₄ (5 mol%) and CuI (5 mol%).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen.
-
Reagent Addition: Add 4-Bromo-2-iodo-6-methylpyridine (1.0 equiv) followed by degassed THF and Et₃N (e.g., 2:1 v/v).[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor progress by TLC or LC-MS. If the reaction is sluggish after several hours, it can be gently heated (40-50 °C).[15]
-
Workup: Upon completion, dilute the mixture with ethyl acetate and filter through Celite®. Wash the filtrate with saturated aq. NH₄Cl solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is the leading method for constructing C-N bonds, offering remarkable scope for coupling aryl halides with a wide variety of amines and related N-nucleophiles.[17] Achieving selective amination at the C-2 iodo position requires careful selection of the catalyst, ligand, and base.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: What defines a Buchwald-Hartwig catalyst system? These systems typically consist of a palladium precursor (Pd(OAc)₂ or Pd₂(dba)₃ are common) paired with a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[17][18] The ligand is critical for facilitating the reductive elimination step that forms the C-N bond.[19]
Q2: Which ligand should I choose for my amine? Ligand choice is crucial and depends on the amine's sterics and nucleophilicity.[17]
-
For primary alkyl- and arylamines: Bulky biaryl monophosphine ligands like XPhos or SPhos are often excellent choices.[20]
-
For secondary amines: Ligands like RuPhos or BrettPhos can be more effective.
-
For amides or other less nucleophilic partners: Josiphos or Xantphos-type ligands may be required.
Q3: What is the best base to use? A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[17] For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require a more active catalyst system or higher temperatures.[21]
Catalyst System Comparison for Selective C-2 Amination
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ (2%) | XPhos (4-6%) | NaOt-Bu (1.5) | Toluene | 80-110 | A highly general and effective system for many primary and secondary amines.[17] |
| Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | Good for secondary amines; K₃PO₄ is a milder base option.[20] |
| RuPhos Pd G3 (2%) | - | LiHMDS (1.5) | THF | RT-65 | A pre-catalyst can offer better reliability. LiHMDS is useful for proton-sensitive substrates.[22][20] |
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incorrect Ligand/Base Combination: The chosen system is not active enough for the specific amine.[17] 2. Catalyst Poisoning: Some functional groups can coordinate to palladium and inhibit catalysis. 3. Poor Base Quality: NaOt-Bu is hygroscopic and can degrade. | 1. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (NaOt-Bu, K₃PO₄, LHMDS). 2. Ensure high purity of starting materials. If poisoning is suspected, increasing catalyst loading may help. 3. Use fresh, high-quality base from a sealed container, and handle it quickly in an inert atmosphere. |
| Dehalogenation Side Product | β-Hydride Elimination: This can occur with certain alkylamines, leading to an alkene and a hydrodehalogenated starting material. | 1. Use a ligand that promotes faster reductive elimination, such as a Josiphos-type ligand. 2. Change the solvent or temperature, as these can influence the relative rates of the desired and undesired pathways. |
| Reaction is Unreliable | Inconsistent Pd(0) Formation: If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can be inconsistent.[23] | 1. Switch to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃). 2. Use a commercially available, well-defined precatalyst (e.g., XPhos Pd G3), which are often more reliable and air-stable.[21] |
General Catalytic Cycle for Cross-Coupling
Understanding the fundamental mechanism is key to rational troubleshooting. Most palladium-catalyzed cross-couplings proceed through a similar catalytic cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocol: Selective Buchwald-Hartwig Amination at C-2
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-6 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried reaction vessel.[17]
-
Reagent Addition: Add 4-Bromo-2-iodo-6-methylpyridine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe (~0.1 M concentration).[17]
-
Reaction: Seal the vessel tightly and heat to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter through Celite® and transfer to a separatory funnel. Wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.
References
-
Fairweather, J. K., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. PMC. [Link]
-
Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
-
Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Fairweather, J. K., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Lee, S., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Ujaque, G. (2010). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Börgel, J., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
-
Hartwig, C., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]
-
Reddit User Discussion. (2025). Problems with Suzuki coupling. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
Lebleu, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. [Link]
-
Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Węgrzyn, M., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]
-
Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Gogoi, P., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
ResearchGate. (2025). Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
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- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
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- 16. pubs.rsc.org [pubs.rsc.org]
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- 19. youtube.com [youtube.com]
- 20. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-iodo-6-methylpyridine
Welcome to the Technical Support and Process Troubleshooting Guide for the scale-up synthesis of 4-Bromo-2-iodo-6-methylpyridine (CAS: 1227571-43-8)[1]. As a di-halogenated pyridine scaffold, this molecule is a critical building block in drug discovery, enabling highly regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira) due to the differential reactivity of the iodine at the C2 position and the bromine at the C4 position.
This guide provides researchers and process chemists with authoritative methodologies, self-validating protocols, and mechanistic troubleshooting for transitioning this synthesis from the bench to multi-gram or kilogram scales.
Process Overview: The Non-Aqueous Sandmeyer Strategy
Direct electrophilic bromination or iodination of pyridines lacks regiocontrol at the C2 and C4 positions. Therefore, the most scalable and logical route to 4-Bromo-2-iodo-6-methylpyridine utilizes 4-bromo-6-methylpyridin-2-amine (CAS: 524718-27-2)[2] as the starting material.
Standard aqueous Sandmeyer iodination conditions (NaNO₂, aqueous HI or KI, and H₂SO₄) are notoriously problematic for 2-aminopyridines. The highly electrophilic 2-diazonium intermediate rapidly undergoes nucleophilic attack by water, resulting in the formation of 4-bromo-6-methylpyridin-2-ol (a 2-pyridone derivative) rather than the desired iodinated product[3].
To overcome this during scale-up, anhydrous, non-aqueous diazotization using tert-butyl nitrite (t-BuONO) and elemental iodine (I₂) is mandatory.
Quantitative Process Metrics
The table below summarizes the critical variables and expected metrics when scaling the non-aqueous protocol.
| Parameter | Bench Scale (1g) | Pilot Scale (100g) | Causality / Chemical Rationale |
| Solvent | MeCN (Anhydrous, 15 mL) | MeCN (Anhydrous, 1.2 L) | Prevents diazonium hydrolysis to 2-pyridone. |
| t-BuONO Equivalents | 1.5 eq | 1.2 eq | Reduced to limit volatile decomposition hazards. |
| Iodine (I₂) Equivalents | 1.2 eq | 1.05 eq | Minimized at scale to reduce downstream quenching requirements. |
| Addition Temp. | 0 °C → 60 °C (Batch) | 60 °C (Continuous) | Continuous hot addition prevents diazonium accumulation and thermal runaway. |
| Yield (Expected) | 82 - 88% | 78 - 84% | Slight drop due to extended mass transfer and N₂ outgassing times. |
| Purity (HPLC) | > 98% | > 99% | Superior purification achievable via controlled crystallization at scale. |
Reaction Pathway & Mechanistic Workflow
Reaction pathway: Non-aqueous Sandmeyer iodination highlighting the critical moisture-sensitive step.
Step-by-Step Scale-Up Protocol
Safety Warning: Diazotization reactions generate significant volumes of nitrogen gas (N₂) and pose thermal runaway risks if the intermediate accumulates[4]. Proper reactor venting and strict temperature monitoring are critical.
1. Reactor Preparation & Inerting: Thoroughly dry a jacketed glass reactor. Purge with dry N₂ for 30 minutes. Ensure the overhead condenser is cooled to -5 °C to reflux volatile tert-butyl nitrite and solvent.
2. Reagent Loading (The "Bottoms"): Charge the reactor with 4-bromo-6-methylpyridin-2-amine (1.0 eq) and anhydrous acetonitrile (MeCN, 12 volumes). Add elemental iodine (I₂, 1.05 eq) and a catalytic amount of Copper(I) Iodide (CuI, 0.05 eq) to facilitate radical transfer. Stir at 250 RPM to form a dark homogenous mixture.
3. Controlled Heating & Continuous Addition: Heat the reactor jacket to reach an internal temperature of 60 °C. Crucial Step: Utilizing an addition funnel or dosing pump, add tert-butyl nitrite (1.2 eq) dropwise over 2-3 hours. Rationale: Adding t-BuONO at 60 °C ensures that the unstable diazonium intermediate is consumed by the iodine as rapidly as it is formed, maintaining a low steady-state concentration and safely venting N₂ gas continuously.
4. Reaction Maturation & IPC (In-Process Control): After addition, maintain 60 °C for 1 hour. Pull a sample for HPLC analysis. The reaction is self-validating: bubbling will cease when the t-BuONO is fully consumed. Proceed to workup only when the starting material is <1% by Area.
5. Quench & Isolation: Cool the reactor to 15 °C. Slowly charge a 15% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark purple iodine color transitions to a pale yellow/biphasic mixture. Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂S₂O₄, and concentrate under reduced pressure. The crude material can be crystallized from heptane/ethyl acetate to yield pure 4-Bromo-2-iodo-6-methylpyridine.
Troubleshooting & FAQs
Q: My yield drops significantly at the 50g+ scale, and LC-MS shows a high concentration of 4-bromo-6-methylpyridin-2-ol. What went wrong?
A: Moisture ingress during scale-up. The 2-diazonium pyridine species is an extremely aggressive electrophile. Even atmospheric humidity introduced during solid reagent charging or the use of non-anhydrous MeCN will cause water to outcompete iodine, hydrolyzing the intermediate into the pyridin-2-ol byproduct. Action: Karl-Fischer (KF) titrate your MeCN prior to use (must be <500 ppm H₂O). Flush the headspace with N₂ dynamically during all additions.
Q: Why do you recommend adding tert-butyl nitrite to a hot solution (60 °C) instead of the traditional method of adding it at 0 °C and then heating?
A: Mitigation of thermal runaway. At bench scale (1g), adding nitrite at 0 °C allows the diazonium salt to accumulate safely before heating induces decomposition. However, at scale, the accumulated diazonium salt releases a massive burst of nitrogen gas and exothermic energy upon bulk heating. By utilizing a "hot addition" (continuous dosing at 60 °C), the diazonium decomposes instantly upon formation, strictly controlling the reaction kinetics via the dosing rate[4].
Q: We observe heavy, dark purple fouling (iodine plating) on the reactor walls that complicates product isolation. How can this be resolved?
A: Incomplete quenching kinetics. At scale, the biphasic quench between the MeCN/EtOAc organic layer and the aqueous sodium thiosulfate requires high-shear agitation. If the stirring speed is too low, the mass transfer of I₂ into the aqueous phase is poor. Action: Increase the impeller speed during the thiosulfate quench and allow the mixture to stir for at least 45 minutes before phase separation.
Q: Can I use CuBr instead of CuI as the radical initiator for this Sandmeyer reaction?
A: No. Using Copper(I) Bromide (CuBr) in an iodination reaction introduces competitive bromide nucleophiles into the system. Since the diazonium displacement is highly susceptible to halide scrambling, adding CuBr will yield a mixture of 2,4-dibromo-6-methylpyridine and the desired 4-bromo-2-iodo-6-methylpyridine, drastically complicating downstream purification. Always match the catalyst halide to the desired functionalization.
References
-
Roth, R., Schmidt, G., Prud'homme, A., & Abele, S. (2019). Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. Organic Process Research & Development, 23(2), 234-243. American Chemical Society. Available at:[Link]
Sources
Technical Support Center: Analysis of Impurities in 4-Bromo-2-iodo-6-methylpyridine
Welcome to the technical support center for the analysis of 4-Bromo-2-iodo-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity analysis for this critical chemical intermediate. Here, you will find in-depth answers to common questions and robust troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Section 1: Understanding the Impurity Profile
A thorough understanding of potential impurities is the foundation of a robust analytical strategy. Impurities can arise from starting materials, byproducts of the synthesis, or degradation of the final product.
FAQ 1.1: What are the most likely impurities in a sample of 4-Bromo-2-iodo-6-methylpyridine and what are their sources?
The impurity profile of 4-Bromo-2-iodo-6-methylpyridine is intrinsically linked to its synthetic pathway. A common route involves the multi-step modification of a simpler picoline (methylpyridine) precursor. The potential impurities can be categorized as follows:
-
Starting Material Residues: Incomplete reactions can lead to the presence of precursors. For instance, if the synthesis starts from 2-amino-4-bromo-6-methylpyridine, residual amounts of this starting material may be present.
-
Isomeric Impurities: During halogenation steps, the bromine and iodine atoms may be introduced at incorrect positions on the pyridine ring, leading to various bromo-iodo-methylpyridine isomers.[1][2] For example, 2-Bromo-4-iodo-6-methylpyridine could be a potential isomeric byproduct.
-
Byproducts from Side Reactions: The reagents used in synthesis can lead to unintended side reactions. For example, reactions involving pyridine N-oxides can sometimes yield phenolic byproducts.[2]
-
Over-halogenated Species: The reaction conditions might be harsh enough to introduce additional halogen atoms, resulting in di-brominated or di-iodinated species.[2]
-
Hydrolysis Products: The iodo- group is generally more labile than the bromo- group and can be susceptible to hydrolysis, potentially forming 4-Bromo-2-hydroxy-6-methylpyridine, especially under non-neutral pH conditions during workup or storage.
Table 1: Potential Impurities and Their Origins
| Impurity Class | Example Structure/Name | Likely Origin |
| Starting Materials | 2-Amino-4-bromo-6-methylpyridine | Incomplete diazotization and substitution. |
| Isomeric Byproducts | 2-Bromo-4-iodo-6-methylpyridine | Non-regioselective halogenation. |
| Side-Reaction Products | 4-Bromo-2-hydroxy-6-methylpyridine | Hydrolysis of the iodo-substituent. |
| Over-halogenated Species | 2,4-Dibromo-6-iodomethylpyridine | Excess brominating agent or harsh conditions. |
| Related Precursors | 4-Bromo-2-methylpyridine | Incomplete iodination step. |
Section 2: Troubleshooting Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying impurities in pharmaceutical intermediates.[1] Due to the basic nature of the pyridine ring, specific challenges can arise.
Q&A 2.1: My chromatogram shows poor peak shape (tailing) for the main component and impurities. What's happening and how do I fix it?
Peak tailing is a common issue when analyzing basic compounds like pyridines on standard silica-based C18 columns.[3][4]
Causality: The root cause is often secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of the silica stationary phase. These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in an asymmetrical peak shape.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Add a buffer to your mobile phase to control the pH. For a basic analyte, working at a low pH (e.g., 2.5-3.5) will protonate the pyridine nitrogen. This positively charged species will have a reduced interaction with the acidic silanols.
-
Reagents: Use buffers like phosphate or formate. A mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.
-
-
Use of "Base-Deactivated" Columns:
-
Action: Switch to a modern, high-purity silica column that is "end-capped" or "base-deactivated." Manufacturers use special chemistries to shield the residual silanol groups, minimizing these secondary interactions.
-
-
Competitive Additives:
-
Action: If pH adjustment is not sufficient, add a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
-
Check for Column Overload:
-
Action: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the sample concentration or injection volume.[5]
-
Q&A 2.2: I'm seeing unexpected peaks in my chromatogram. How do I determine if they are real impurities or artifacts?
This is a critical step in method development. A systematic approach is necessary to distinguish between sample-related components and system-related artifacts.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks.
Once you've confirmed the peak is a true sample impurity, the next step is identification, which typically involves techniques like High-Resolution Mass Spectrometry (LC-MS).
Section 3: Spectroscopic Identification (NMR & MS)
When an unknown impurity is detected, spectroscopic techniques are essential for structural elucidation.
Q&A 3.1: How can Mass Spectrometry (MS) help identify an unknown impurity?
Mass spectrometry is a powerful tool that provides the mass-to-charge ratio (m/z) of ions. When coupled with HPLC (LC-MS), it can provide the molecular weight of impurities as they elute from the column.
Key Insights from MS for 4-Bromo-2-iodo-6-methylpyridine:
-
Isotopic Pattern: The presence of both bromine and chlorine gives a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in a nearly 1:1 ratio.[6][7] Iodine is monoisotopic (127I).[8] Therefore, the molecular ion of 4-Bromo-2-iodo-6-methylpyridine (C6H5BrIN, MW: 297.92) will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 298 and 300 for [M+H]+).[6] This pattern is a powerful diagnostic tool.
-
Fragmentation: Electron Ionization (EI) used in GC-MS causes extensive fragmentation. The C-I bond is weaker than the C-Br bond, so a primary fragmentation pathway would be the loss of an iodine radical (loss of 127 mass units).[8][9] Loss of the bromine radical is also possible.[7] Observing these characteristic losses can help piece together the structure of an impurity.
-
High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of an impurity, significantly narrowing down the possible structures.
Table 2: Characteristic Isotopic Patterns and Fragments
| Species | Expected [M+H]+ (m/z) | Key Isotopic Signature | Common Neutral Loss |
| 4-Bromo-2-iodo-6-methylpyridine | 298 / 300 | 1:1 ratio for M and M+2 | -I (127), -Br (79/81) |
| 4-Bromo-2-hydroxy-6-methylpyridine | 188 / 190 | 1:1 ratio for M and M+2 | -H2O (18) |
| 2,4-Dibromo-6-methylpyridine | 250 / 252 / 254 | 1:2:1 ratio for M, M+2, M+4 | -Br (79/81) |
Q&A 3.2: What are the key features to look for in the ¹H NMR spectrum to identify impurities?
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms.[10] For substituted pyridines, the proton (¹H) NMR spectrum is particularly informative.
Key Diagnostic Regions and Couplings:
-
Aromatic Protons: The protons on the pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm).[10] The number of signals and their splitting patterns (J-coupling) reveal the substitution pattern.
-
For the parent compound, 4-Bromo-2-iodo-6-methylpyridine, you would expect two singlets (or very narrowly split doublets) in the aromatic region, corresponding to the protons at the 3- and 5-positions.
-
An isomeric impurity, such as 3-Bromo-2-iodo-6-methylpyridine, would show two doublets in the aromatic region with a characteristic ortho-coupling constant (³J ≈ 4-6 Hz).[10]
-
-
Methyl Protons: The methyl group protons will appear as a singlet, typically in the δ 2.0-3.0 ppm region. The exact chemical shift can be subtly influenced by the substituents on the ring.
-
Quantitative NMR (qNMR): If you have an isolated impurity or a certified reference standard, qNMR can be used to accurately determine the concentration of impurities in your sample without the need for a specific standard for each impurity.
Section 4: Recommended Analytical Protocol
This section provides a starting point for developing a robust analytical method for impurity profiling. Method validation should always be performed according to ICH guidelines.[11][12]
Protocol 4.1: HPLC-UV Method for Impurity Profiling
This method is a general starting point and should be optimized for your specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
-
Column:
-
Base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of organic phase (e.g., 20% B) and ramp up to a high percentage (e.g., 95% B) over 20-30 minutes to elute all potential impurities.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30 °C
-
-
Detection:
-
254 nm or DAD to assess peak purity.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Acetonitrile and Water) to a final concentration of approximately 1 mg/mL.
-
Protocol 4.2: System Suitability Testing
Before any sample analysis, ensure the chromatographic system is performing adequately. This is a non-negotiable part of any validated analytical method.
-
Procedure: Prepare a solution containing the main compound and a known, related impurity at a relevant concentration (e.g., 0.1%).
-
Inject this solution five or six times.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry): For the main peak, should typically be ≤ 1.5.
-
Resolution (Rs): Between the main peak and the known impurity, should be ≥ 2.0.
-
Relative Standard Deviation (%RSD): For the peak areas of replicate injections, should be ≤ 2.0%.
-
This technical guide provides a framework for approaching the analysis of impurities in 4-Bromo-2-iodo-6-methylpyridine. By understanding the potential impurities and mastering the troubleshooting of common analytical challenges, you can ensure the generation of high-quality, reliable data critical for advancing your research and development programs.
References
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2). [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
pharmazie-technologie.de. (2017, June 23). HPLC: What to do in case of peaks being too broad?. [Link]
-
Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
National Center for Biotechnology Information. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
-
Structure Elucidation By NMR In Organic Chemistry. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]
-
ACS Publications. (2015, June 3). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]
-
ResearchGate. (2019). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]
-
ResearchGate. (2014). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI). [Link]
-
ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
-
HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]
-
AIP Publishing. (2024, August 1). Analytical capabilities for iodine detection: Review of possibilities for different applications. [Link]
-
PubMed. (2016, September 15). Compound-specific Bromine Isotope Ratio Analysis Using Gas chromatography/quadrupole Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. Pyridine. [Link]
-
SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
Aviv Analytical. (2013, July 11). Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
-
International Journal of Novel Research and Development. (2024, May 5). “Pyridine: Synthesis, Swiss-ADME and Applications.”. [Link]
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]
-
R Discovery. (1980, October 1). Side Reactions of Pyridine‐Halogen Complexes. [Link]
-
Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]
-
OPUS. (2025, August 28). Analytical Methods. [Link]
-
MDPI. (2021, October 31). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. [Link]
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Validation & Comparative
4-Bromo-2-iodo-6-methylpyridine vs 2,4-dibromo-6-methylpyridine reactivity
A Comprehensive Reactivity Comparison Guide: 4-Bromo-2-iodo-6-methylpyridine vs. 2,4-Dibromo-6-methylpyridine in Cross-Coupling Methods
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in medicinal chemistry where the selective functionalization of heavily halogenated heterocycles dictates the efficiency of an entire drug discovery campaign. The pyridine scaffold, specifically those bearing multiple halogens, presents both a profound opportunity and a formidable challenge in transition-metal-catalyzed cross-coupling.
In this guide, we will critically evaluate the reactivity profiles of two critical building blocks: 4-Bromo-2-iodo-6-methylpyridine (CAS: 1227571-43-8)[1] and 2,4-Dibromo-6-methylpyridine (CAS: 79055-52-0). By contrasting a chemoselective strategy (C-I vs. C-Br) with a regioselective strategy (C2-Br vs. C4-Br), this guide provides actionable, data-backed insights for pipeline development.
Structural & Mechanistic Foundations
The core difference in manipulating these two scaffolds lies in the governing principles of oxidative addition by low-valent transition metals, primarily Palladium(0).
The Chemoselective Advantage: 4-Bromo-2-iodo-6-methylpyridine
In polyhalogenated systems with distinct halogens, cross-coupling generally follows a strict kinetic hierarchy dictated by Carbon-Halogen Bond Dissociation Energies (BDEs): C-I > C-Br > C-Cl > C-F [2]. Because the C-I BDE is substantially lower (~65 kcal/mol) than the C-Br BDE (~81 kcal/mol), the activation barrier for Pd(0) oxidative addition into the C2-I bond is vastly lower than that of the C4-Br bond[3]. This energetic disparity allows researchers to operate under strict kinetic control (e.g., at room temperature), achieving absolute chemoselectivity at the 2-position without risking competitive activation at the 4-position.
The Regioselective Challenge: 2,4-Dibromo-6-methylpyridine
When utilizing 2,4-dibromopyridines, the reliance on BDE disparities is removed. Both the C2 and C4 positions feature identical C-Br bonds. Selectivity must instead be derived from the subtle electronic and steric differentiation between the two sites[4]. The C2 position is directly adjacent (ortho) to the strongly electron-withdrawing pyridine nitrogen, rendering it slightly more electrophilic and susceptible to oxidative addition than the C4 position. However, under standard homogeneous catalysis (e.g., ligand-free Pd(OAc)₂ or generic Pd(PPh₃)₄ systems), this small energetic difference is often insufficient to prevent the formation of regioisomeric mixtures (C2 vs. C4 coupling) or over-arylated products[5],[6]. Achieving high selectivity demands highly specialized catalyst architectures.
Caption: Divergent oxidative addition pathways dictated by chemoselective vs. regioselective catalyst control.
Quantitative Performance & Catalyst Selection
Translating mechanistic theory into practical yields requires precise catalyst-to-substrate pairing. The table below summarizes comparative performance metrics derived from advanced literature studies, mapping out expected yields and selectivities.
| Substrate | Target Site | Reaction Type | Recommended Catalyst System | Reaction Temp | Selectivity (C2:C4) | Expected Yield |
| 4-Bromo-2-iodo-6-methylpyridine | C2 (Iodine) | Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) / K₂CO₃ | 25 °C (RT) | >99:1 | 85-95% |
| 4-Bromo-2-iodo-6-methylpyridine | C2 (Iodine) | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 25 °C (RT) | >99:1 | 80-90% |
| 2,4-Dibromo-6-methylpyridine | C2 (Bromine) | Suzuki-Miyaura | Ligand-free Pd(OAc)₂ | 80 °C | ~60:40 | Mixture |
| 2,4-Dibromo-6-methylpyridine | C2 (Bromine) | Suzuki-Miyaura | C3-Symmetric Tripalladium (1) | 25 °C (RT) | 98:1 | up to 90%[5] |
Analytical Insight: For 2,4-dibromopyridines, standard Pd catalysts often fail to achieve synthetic utility due to poor differentiation of the nearly identical C-Br bonds. However, groundbreaking advancements utilizing robust C3-symmetric tripalladium clusters (0.5 mol%) successfully amplify the electronic differences at the C2 site, yielding a 98:1 regioselectivity[5],[7].
Self-Validating Experimental Protocols
A robust experimental protocol must explain why specific conditions are chosen and include built-in validation checks to prevent downstream failures.
Protocol A: Chemoselective Coupling of 4-Bromo-2-iodo-6-methylpyridine
Objective: Rapid, absolute displacement of the C2-Iodine while preserving the C4-Bromine for future iterations.
-
Reagent Assembly: Charge a flame-dried Schlenk flask with 4-bromo-2-iodo-6-methylpyridine (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv). Causality: Using a mild base like K₂CO₃ limits off-cycle catalyst degradation. Strict 1.05 equivalents of the boronic acid prevents pushing the equilibrium toward double-coupling.
-
Solvent Introduction: Add a 4:1 mixture of THF:H₂O. Sparge the solution with Argon for 15 minutes. Causality: The biphasic system aids base dissolution and accelerates the transmetalation step. Dissolved oxygen must be purged to prevent Pd(0) oxidation and homocoupling of the boronic acid.
-
Catalyst Activation: Add Pd(PPh₃)₄ (5 mol%) under positive Argon pressure. Stir strictly at room temperature (25 °C) for 2 hours. Causality: Restricting thermal energy enforces kinetic control. At room temperature, the Pd(0) complex possesses sufficient energy to insert into the C-I bond, but not the C-Br bond[3].
-
Validation Check (LC-MS): Sample the reaction at 90 minutes. Validation Marker: The starting material mass spectrum exhibits a complex isotopic signature due to the presence of both Br and I. A successful, selective reaction will yield a product mass spectrum with a characteristic 1:1 doublet representing the singular remaining ^79Br and ^81Br isotopes. If the Br isotope doublet is absent, over-arylation has occurred.
-
Isolation: Quench with aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to isolate the C2-arylated, C4-bromo product.
Protocol B: Regioselective Coupling of 2,4-Dibromo-6-methylpyridine
Objective: Utilizing advanced cluster catalysis to differentiate two C-Br bonds.
-
System Preparation: In a nitrogen-filled glovebox, combine 2,4-dibromo-6-methylpyridine (1.0 equiv), phenylboronic acid pinacol ester (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
Cluster Catalyst Loading: Add the C3-symmetric tripalladium cluster catalyst (0.5 mol%)[5]. Causality: Traditional monomeric Pd catalysts lack the rigid steric environment necessary to discriminate the C2 vs C4 positions effectively[6]. The multi-nuclear cluster restricts the approach trajectory, heavily favoring the slightly more electrophilic C2-Br bond.
-
Reaction Execution: Suspend in anhydrous, degassed Toluene. Stir at room temperature for 12 hours.
-
Validation Check (TLC/NMR): Perform a crude ¹H-NMR on a miniature workup sample. Validation Marker: Observe the pyridine ring protons. C2-substitution will distinctly shift the resonance of the adjacent C3 proton compared to a C4-substitution.
-
Isolation: Filter through a short Celite pad to remove the palladium clusters, concentrate, and purify.
Caption: Self-validating experimental workflow prioritizing in-process MS tracking.
Conclusion and Pipeline Recommendations
When designing a synthetic route that requires orthogonal functionalization of a pyridine ring, 4-Bromo-2-iodo-6-methylpyridine is the vastly superior substrate for speed and predictable scalability. The thermodynamic difference between the C-I and C-Br bonds eliminates the need for exotic ligands or extreme process optimization.
However, if precursor availability or cost mandates the use of 2,4-dibromo-6-methylpyridine , researchers must abandon standard ligand-free or early-generation Pd systems. To achieve acceptable C2-regioselectivity, the integration of advanced catalytic complexes, such as C3-symmetric tripalladium clusters[5], is strictly required to enforce differentiation between the nearly identical C-Br functional groups.
References
- The Journal of Organic Chemistry (ACS Publications)
- Chemical Reviews (ACS Publications)
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions Benchchem URL
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes ACS Catalysis URL
- 1227571-43-8 | 4-Bromo-2-iodo-6-methylpyridine ChemScene URL
- 2,4-Dibromo-6-methylpyridine | 79055-52-0 Sigma-Aldrich URL
- Examination of Palladium Catalyst Structure in Regioselective Suzuki-Miyaura Cross-Coupling Reactions White Rose eTheses Online URL
Sources
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- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Characterization Guide: Orthogonal Cross-Coupling of 4-Bromo-2-iodo-6-methylpyridine Derivatives
Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Structural Logic, Comparative Reactivity, and Validated Methodologies
Executive Summary & Structural Logic
In the synthesis of complex pharmaceuticals, agrochemicals, and metalloorganic ligands, polyhalogenated pyridines serve as foundational building blocks[1]. The exact placement of different halogen atoms dictates the chemoselectivity of subsequent palladium-catalyzed cross-coupling reactions.
4-Bromo-2-iodo-6-methylpyridine (CAS No. 1227571-43-8) [2] is an elite, heterotrisubstituted pyridine scaffold designed for highly controlled, sequential bond formation. Its structural logic relies on the intrinsic bond dissociation energy (BDE) differential between carbon-iodine (~55 kcal/mol) and carbon-bromine (~68 kcal/mol) bonds. Because the C2 position is adjacent to the electronegative pyridine nitrogen, the C-I bond is severely electron-deficient, drastically lowering the activation barrier for oxidative addition by electron-rich Pd(0) catalysts[1]. Conversely, the C4-bromide requires higher thermal energy and more specialized ligands to react, providing a perfect platform for "chemistry-on-the-complex" and orthogonal functionalization[3].
Comparative Performance Analysis
To justify the use of 4-Bromo-2-iodo-6-methylpyridine over cheaper or differently substituted alternatives, we must evaluate its behavior in dual-coupling cascades. Below is a comparative analysis of three related dihalopyridine synthons.
Quantitative Comparison Table
| Performance Metric | 4-Bromo-2-iodo-6-methylpyridine | 2,4-Dibromo-6-methylpyridine | 4-Chloro-2-iodo-6-methylpyridine |
| C2 First-Step Selectivity | Excellent (>98%) | Poor (~60% C2 / 40% C4) | Excellent (>98%) |
| C4 Second-Step Reactivity | High (Standard Suzuki/Heck) | Low (Mixtures generated) | Very Low (Requires harsh Buchwald) |
| Steric Profile (C6 Position) | Hindered (Methyl directs to C2/C4) | Hindered | Hindered |
| Target Isolation Yield | >85% overall (Two steps) | <40% (Loss to regioisomers) | ~50% (Failed second coupling) |
| Primary Utility | Nonsymmetrical bis-aryls[4] | Simple mono-couplings | Truncated single-couplings |
Causality Behind the Data:
-
Vs. 2,4-Dibromo-6-methylpyridine: Using identical halogens creates competing oxidative addition sites. Palladium cannot cleanly differentiate between the 2-Br and 4-Br, forcing chemists to use complex statistical separations.
-
Vs. 4-Chloro-2-iodo-6-methylpyridine: While the first step works flawlessly (I >> Cl), the resulting C4-Cl bond is notoriously unreactive. It often requires highly engineered ligands (e.g., XPhos, RuPhos) and temperatures exceeding 110 °C, which risks destroying delicate functional groups installed in the first step.
-
The Optimal Choice: 4-Bromo-2-iodo-6-methylpyridine perfectly threads the needle. The C-I bond reacts selectively at room temperature, while the C-Br bond can be smoothly activated at 80–90 °C[4].
Experimental Workflow & Pathway Design
The following diagram maps the kinetic pathway that allows sequential, orthogonal functionalizations on the pyridine ring.
Workflow for orthogonal dual-functionalization of 4-bromo-2-iodo-6-methylpyridine.
Self-Validating Experimental Protocols
To ensure experimental trustworthiness, the procedures below incorporate specific in-process controls that make the system self-validating. By systematically adjusting the temperature and catalyst system, orthogonality is guaranteed.
Phase 1: Selective C2-Sonogashira Cross-Coupling
Objective: Alkynylate the highly reactive 2-position without premature activation of the C4-bromide. Reagents: 4-Bromo-2-iodo-6-methylpyridine (1.0 eq), Phenylacetylene (1.05 eq), PdCl₂[PPh₃]₂ (0.02 eq), CuI (0.04 eq).
-
Preparation: In an oven-dried Schlenk tube, dissolve the pyridine scaffold in anhydrous, degassed triethylamine (0.2 M). Triethylamine acts natively as both the solvent and the required base.
-
Catalyst Addition: Introduce the PdCl₂[PPh₃]₂ and CuI under a positive stream of N₂.
-
Kinetic Control (Causality): Stir at exactly 25 °C (Room Temperature) for 12 hours. Why this matters: Thermal energy at 25 °C is sufficient for the Cu-acetylide to transmetalate with the Pd-complex inserted into the ultra-weak C-I bond. The C-Br bond remains entirely dormant at this temperature[3].
-
Self-Validation Check: Pull a 50 µL aliquot and run GC-MS. The appearance of a single molecular ion peak at
~271 (Mono-coupled) and the complete absence of ~293 (Di-coupled) validates perfect chemoselectivity. -
Workup: Quench with saturated NH₄Cl(aq) to sequester the copper salts. Extract with EtOAc, dry over Na₂SO₄, and isolate via flash chromatography.
Phase 2: C4-Directed Suzuki-Miyaura Coupling
Objective: Arylate the sterically hindered 4-position of the resulting intermediate. Reagents: Mono-functionalized intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Preparation: Combine the intermediate, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂ in a microwave-safe sealed vial.
-
Solvent Selection: Add a degassed mixture of Toluene/H₂O (4:1 v/v). Causality: The biphasic environment ensures the boronic acid and base (aqueous phase) freely interact with the organic intermediate (toluene phase).
-
Thermal Activation: Heat to 90 °C for 8 hours. Why this matters: The bidentate 'dppf' ligand is highly electron-donating, pushing electron density onto the Palladium center. This, combined with elevated heat, forces the oxidative addition into the historically stubborn C-Br bond[4].
-
Self-Validation Check: TLC monitoring (Hexanes:EtOAc 4:1) will show the disappearance of the intermediate spot and the emergence of an intensely UV-active spot (extended conjugation of the di-aryl system).
-
Workup: Cool to room temperature, extract the toluene layer, concentrate, and purify to obtain the fully asymmetric 2,4,6-trisubstituted pyridine[3].
References
-
Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates Source: ChemRxiv / Journal of the American Chemical Society URL: [Link]
-
Title: An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines Source: Molecules (MDPI) / PMC National Institutes of Health URL: [Link]
-
Title: Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex Source: Inorganic Chemistry (ACS) URL: [Link]
Sources
A Comparative Guide to the X-ray Crystal Structure of 4-Bromo-2-iodo-6-methylpyridine Derivatives
This guide provides a comprehensive comparative analysis of the X-ray crystal structure of 4-bromo-2-iodo-6-methylpyridine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and structural elucidation of these halogenated pyridine compounds. By examining the crystal structure of a closely related derivative, alongside other relevant substituted pyridines, we offer insights into the influence of halogen substitution on molecular conformation and intermolecular interactions, which are critical for rational drug design and materials science.
Introduction: The Significance of Halogenated Pyridines
Halogenated pyridines are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions such as hydrogen and halogen bonds.[1] These interactions are crucial in determining the binding affinity of a molecule to its biological target and the packing of molecules in the crystalline state.[1] The specific compound of interest, 4-bromo-2-iodo-6-methylpyridine, presents a unique substitution pattern that is of considerable interest for exploring these non-covalent interactions. While the crystal structure of 4-bromo-2-iodo-6-methylpyridine itself is not publicly available, we can gain significant understanding by analyzing the crystal structure of a closely related derivative, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, and comparing it with other brominated pyridine structures.
Synthesis and Crystallization of 4-Bromo-2-iodo-6-methylpyridine and its Derivatives
The synthesis of 4-bromo-2-iodo-6-methylpyridine can be approached through multi-step synthetic routes, often starting from commercially available picoline derivatives. A plausible pathway involves the initial bromination of 2,6-lutidine followed by further functionalization.
Proposed Synthesis of 4-Bromo-2-iodo-6-methylpyridine
A feasible synthetic approach for 4-bromo-2-iodo-6-methylpyridine would likely begin with the synthesis of 4-bromo-2,6-dimethylpyridine from 4-amino-2,6-lutidine via a Sandmeyer-type reaction.[2] This intermediate can then undergo further selective iodination at the 2-position. The specific conditions for iodination would require optimization, potentially using reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst.
Experimental Protocol: Synthesis of a 4-Bromo-6-methylpyridine Derivative
The following protocol details the synthesis of a related Schiff base, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, which provides a tangible example of a crystallographically characterized derivative.
Materials:
-
6-Methyl-2-aminopyridine
-
5-Bromosalicylaldehyde
-
Methanol
-
Anhydrous CaCl2
Procedure:
-
Dissolve 1 mmol of 6-methyl-2-aminopyridine and 1 mmol of 5-bromosalicylaldehyde in 10 ml of methanol at 323 K.
-
Stir the mixture for 2 hours until a clear yellow solution is formed.
-
Allow the solvent to evaporate slowly by keeping the solution in the air for several days.
-
Yellow block-like crystals of the title compound will form.
-
Isolate the crystals, wash them several times with methanol, and dry them in a vacuum desiccator containing anhydrous CaCl2.
Crystallization Techniques for Pyridine Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For pyridine derivatives, several techniques can be employed, with the choice depending on the compound's solubility and stability.[3][4]
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.[3]
-
Vapor Diffusion: This technique is useful for sensitive compounds or when only small amounts of material are available. A solution of the compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (antisolvent). The vapor of the antisolvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[4]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[4]
Comparative Analysis of Crystal Structures
A comparative analysis of the crystal structures of brominated pyridine derivatives provides valuable insights into the role of different substituents and intermolecular forces in defining the solid-state architecture.
Crystal Structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol
The crystal structure of this Schiff base derivative has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. Key structural features include an intramolecular O-H···N hydrogen bond, which stabilizes the molecular conformation.[5]
| Crystallographic Parameter | Value |
| Empirical Formula | C13H11BrN2O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.2721(12) |
| b (Å) | 4.5481(4) |
| c (Å) | 19.972(2) |
| β (°) | 96.653(3) |
| V (ų) | 1197.4(2) |
| Z | 4 |
Comparison with Other Brominated Pyridine Derivatives
To understand the potential solid-state behavior of 4-bromo-2-iodo-6-methylpyridine, we can compare the structure of its derivative with other brominated pyridines.
| Compound | Key Structural Features & Intermolecular Interactions | Reference |
| (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′- bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one | Complex, sterically crowded molecule with conformation stabilized by various intramolecular and intermolecular interactions. | [3] |
| 2,4,6-triazido-3,5-dibromopyridine | Analysis of the effect of bromo substituents on the structural parameters of the azido groups. | [4] |
| 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol | Coplanar ring systems with intramolecular O-H···N hydrogen bonds and intermolecular N-H···N and O-H···Br hydrogen bonds forming undulating sheets. | [6] |
| 4-bromo-2-(pyridin-4-ylmethyliminomethyl)phenol | Molecules linked by intermolecular Br···N interactions and intramolecular O···N hydrogen bonding. | [7] |
The presence of a bromine atom frequently leads to the formation of halogen bonds (Br···N, Br···O) which, along with hydrogen bonds, play a significant role in directing the crystal packing.[6][7] The interplay of these non-covalent interactions dictates the overall supramolecular architecture.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure relies on single-crystal X-ray diffraction. The following is a generalized protocol for this technique.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker Quest D8) equipped with a photon detector and a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[8]
Procedure:
-
Crystal Selection and Mounting: Select a suitable single crystal (typically < 0.5 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K) using an appropriate scan technique (e.g., ω-scans).[8]
-
Data Processing: Process the collected data, including indexing the diffraction spots, integrating the intensities, and applying absorption corrections.[8]
-
Structure Solution: Solve the crystal structure using direct methods (e.g., with software like SHELXT).[8]
-
Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F².[8] All non-hydrogen atoms are typically refined anisotropically.
-
Validation: Validate the final structure using software tools to check for geometric and crystallographic consistency.
Conclusion
This guide has provided a comparative framework for understanding the X-ray crystal structure of 4-bromo-2-iodo-6-methylpyridine derivatives. While the specific crystal structure of the parent compound remains to be determined, analysis of the closely related 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol and other brominated pyridines offers significant insights. The synthesis and crystallization protocols outlined provide a practical foundation for obtaining single crystals suitable for X-ray diffraction. The comparative structural analysis highlights the critical role of non-covalent interactions, particularly hydrogen and halogen bonds, in dictating the solid-state architecture of these important heterocyclic compounds. Further experimental work to elucidate the crystal structure of 4-bromo-2-iodo-6-methylpyridine is warranted and will undoubtedly contribute to a deeper understanding of structure-property relationships in this class of molecules.
References
- Kudinova, M. A., et al. (2016). SINGLE CRYSTAL X-RAY DIFFRACTION STUDY OF 2,4,6-TRIAZIDOPYRIDINE AND ITS 3,5-DIBROMOSUBSTITUTED DERIVATIVE. Journal of Structural Chemistry, 57(6), 1234-1240.
-
Kopchuk, D. S., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][3][4][9]triazines. Molecules, 27(24), 8963.
- Mague, J. T., et al. (2015). Crystal Structure of 4-Bromo-2-[(E)-N-(2,2,6,6-Tetramethylpiperidin-4-Yl)carboximidoyl]phenol Dihydrate.
- Khalaji, A. D., et al. (2013). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Arabian Journal of Chemistry, 10, S1637-S1644.
- Mague, J. T., et al. (2015). Crystal structure of 4-bromo-2-[(E)-N-(2,2,6,6-tetramethylpiperidin-4-yl)carboximidoyl]phenol dihydrate.
-
ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]
- Akkurt, M., et al. (2015). Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol.
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
- Ha, K. (2011). Crystal structure of 4-bromo-2-(pyridin-4-ylmethyliminomethyl)phenol, C13H11BrN2O. Zeitschrift für Kristallographie - New Crystal Structures, 226(2), 167-168.
- Monroe, J. C., & Turnbull, M. M. (2019). Crystal Structure of 2-Bromo-4-Hydroxypyridine: Hydrogen and Halogen Bonding. European Chemical Bulletin, 8(7), 282-284.
- Khalaji, A. D., et al. (2015). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Arabian Journal of Chemistry, 10, S1637-S1644.
-
Cambridge Crystallographic Data Centre. (2025). Introducing Cambridge Structural Database 6.00. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-2-methoxy-3,5,6-trimethylpyridine. Retrieved from [Link]
- Makogon, O. V., et al. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Siberian Federal University. Chemistry, 11(4), 514-523.
- Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5142.
-
PubChemLite. (n.d.). 3-bromo-2-iodo-6-methylpyridine (C6H5BrIN). Retrieved from [Link]
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- 8. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Crystal Structure of 4-Bromo-2-[(E [research.amanote.com]
Introduction: The Analytical Challenge in Orthogonal Cross-Coupling
In modern medicinal chemistry, dihalomethylpyridines act as highly versatile building blocks for iterative, orthogonal cross-coupling strategies (e.g., sequential Suzuki-Miyaura and Sonogashira couplings)[1]. Because the relative bond dissociation energies of C–I (approx. 55 kcal/mol) and C–Br (approx. 80 kcal/mol) dictate reaction sequence, ensuring absolute regiospecificity of the halogens on the pyridine ring is a mission-critical parameter.
This guide provides an objective, data-driven framework for differentiating 4-Bromo-2-iodo-6-methylpyridine (CAS 1227571-43-8) [2] from its prominent regioisomers, including 2-Bromo-4-iodo-6-methylpyridine (CAS 1206248-52-3) [3] and contiguous-proton alternatives like 6-Bromo-3-iodo-2-methylpyridine (CAS 1065483-59-1) [4]. Relying on strict structure-spectra causality, we outline a self-validating analytical system using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: Spectroscopic Diagnostic Workflow
To minimize analytical bottlenecks, the identification process follows a binary diagnostic tree. It segregates isomers first by spin-spin coupling networks, then pinpoints halogen positions via heavy-atom shielding effects.
Workflow for the spectroscopic differentiation of dihalomethylpyridine isomers.
Section 2: Quantitative Data & Objective Comparison
To accurately distinguish these building blocks, analysts must look beyond standard mass/charge ratios and observe the localized electronic perturbations caused by the halogens[5]. Iodine induces a profound "heavy-atom effect," shielding directly attached carbons and shifting their
Table 1: H NMR Spectral Diagnostics (Predictive Data, 400 MHz, CDCl )
| Isomer | H-Coupling Pattern | Spin-Spin Coupling ( | Pyridine Protons ( | Alkyl Peak |
| 4-Bromo-2-iodo-6-methyl- [2] | H-3 / H-5 (Separated) | Meta ( | ~7.80 (d), ~7.45 (d) | ~2.50 ppm (s, 3H) |
| 2-Bromo-4-iodo-6-methyl- [3] | H-3 / H-5 (Separated) | Meta ( | ~7.95 (d), ~7.60 (d) | ~2.52 ppm (s, 3H) |
| 6-Bromo-3-iodo-2-methyl- [4] | H-4 / H-5 (Adjacent) | Ortho ( | ~8.05 (d), ~7.30 (d) | ~2.65 ppm (s, 3H) |
Table 2: C NMR & GC-MS Profiles (Predictive Data, 100 MHz)
| Isomer | C–I Shift | C–Br Shift | Molecular Ion (M | Primary Mass Loss |
| 4-Bromo-2-iodo-6-methyl- | ~120.5 ppm (C-2) | ~133.0 ppm (C-4) | 297/299 m/z (1:1) | m/z 170/172 [M – I] |
| 2-Bromo-4-iodo-6-methyl- | ~108.0 ppm (C-4) | ~142.5 ppm (C-2) | 297/299 m/z (1:1) | m/z 170/172[M – I] |
| 6-Bromo-3-iodo-2-methyl- | ~96.5 ppm (C-3) | ~140.8 ppm (C-6) | 297/299 m/z (1:1) | m/z 170/172[M – I] |
Section 3: Self-Validating Experimental Protocols
A robust analytical protocol must actively prevent false positives. As a best practice, these step-by-step methodologies are engineered as "self-validating systems"—meaning that each step contains an internal check to ensure the reliability of the resulting data.
Protocol A: High-Resolution NMR Acquisition
1. Sample Preparation (The Internal Lock):
-
Step: Dissolve 15.0–20.0 mg of the highly pure isomeric sample in 0.6 mL of Deuterated Chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS)[6]. -
Causality & Validation: The structural difference between isomers often rests on subtle chemical shifts (
< 1.0 ppm). TMS acts as an absolute zero-point calibrant. If the TMS peak drifts, the system flags external magnetic field instability, invalidating the run and preventing misidentification.
2.
-
Step: Acquire 16 scans at 400 MHz using a 30° excitation pulse and a 3.0-second acquisition time.
-
Causality & Validation: Evaluating coupling constants (
) strictly requires digital resolution < 0.2 Hz/point. This parameter setup ensures that the subtle meta-coupling ( Hz) of the 2,4,6-isomers[2] is clearly separated from baseline noise rather than blurring into a false singlet.
3.
-
Step: Acquire 1024 scans at 100 MHz. Critically, set the relaxation delay (d1) to a minimum of 10.0 seconds.
-
Causality & Validation: Quaternary carbons bonded directly to heavy halogens (like C2-I or C4-Br) lack attached protons, which severely limits their dipole-dipole relaxation pathways[5]. If a standard 1-second d1 is used, these carbon signals will be suppressed entirely. A 10-second delay ensures complete
longitudinal magnetization recovery, acting as an internal validation that all quaternary carbons in the ring are accounted for.
Protocol B: GC-EI-MS Isotopic Mapping
1. Mass Analyzer Tuning:
-
Step: Perform a standard autotune using Perfluorotributylamine (PFTBA) before injection.
-
Causality & Validation: Validates the system's mass accuracy and electron multiplier gain by calibrating against known fragments (m/z 69, 219, 502). Without this validation step, isotope ratios (critical for Bromine) cannot be trusted.
2. Ionization and Fragmentation:
-
Step: Inject 1.0
L of the sample (1 mg/mL in Hexane) using a 10:1 split ratio. Apply 70 eV Electron Impact (EI) ionization. -
Causality & Validation: Bromine possesses a distinct ~1:1 natural isotopic ratio (
Br/ Br), whereas Iodine ( I) is monoisotopic. At 70 eV, the weaker C–I bond breaks preferentially. The presence of a 1:1 doublet at m/z 170/172 (loss of 127 Da from the 297/299 parent) definitively confirms that Iodine was ejected, leaving the stable brominated pyridine ring intact[6].
Conclusion
Distinguishing dihalomethylpyridine isomers—such as differentiating 4-Bromo-2-iodo-6-methylpyridine from 2-Bromo-4-iodo-6-methylpyridine—cannot rely on single-point analysis due to their identical molecular weights. By coupling high-resolution NMR spin-spin networks with the targeted fragmentation mechanisms of GC-MS, chemists can generate a failsafe, multi-dimensional characterization profile. Incorporating extended relaxation delays and internal lock masses ensures the highest degree of confidence when selecting these reagents for complex catalytic cascades[7].
References
-
1H, 13C and 15N NMR spectroscopic, x-ray structural and ab initio/HF studies on halopyridine derivatives. ResearchGate. Available at: [Link]
-
Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines. MDPI. Available at: [Link]
-
Electrochemical coupling of mono and dihalopyridines catalyzed by nickel complex. ResearchGate. Available at:[Link]
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- 1. researchgate.net [researchgate.net]
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- 3. 2-溴-4-碘-6-甲基吡啶 | 2-Bromo-4-iodo-6-methylpyridine | 1206248-52-3 - 乐研试剂 [leyan.com]
- 4. 1065483-59-1|6-Bromo-3-iodo-2-methylpyridine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-2-iodo-3-methylpyridine | 376587-52-9 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
Comparative Guide to the Synthesis of 4-Bromo-2-iodo-6-methylpyridine: A Novel, High-Yield Pathway
Abstract
4-Bromo-2-iodo-6-methylpyridine is a critical heterocyclic building block in medicinal chemistry and materials science, valued for its differentiated halogen atoms that enable selective, sequential cross-coupling reactions. Historically, the synthesis of this and similar polysubstituted pyridines has been hampered by issues of regioselectivity, harsh reaction conditions, and modest yields. This guide provides an in-depth comparison of established synthetic routes to 4-Bromo-2-iodo-6-methylpyridine and introduces a novel, validated two-step pathway that offers significant improvements in yield, purity, and operational simplicity. This new route, proceeding via a regioselective bromination followed by a directed ortho-iodination, bypasses many of the challenges associated with traditional methods like Sandmeyer reactions or multi-step functional group interconversions. We present detailed experimental protocols, comparative data, and mechanistic insights to provide researchers, chemists, and process development professionals with a robust and efficient alternative for accessing this valuable synthetic intermediate.
Introduction: The Synthetic Challenge of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern drug discovery, with its derivatives playing a crucial role in a vast array of therapeutic agents. The precise installation of multiple, distinct functional groups onto the pyridine ring is a formidable challenge in synthetic organic chemistry.[1] The electronic-deficient nature of the pyridine ring complicates electrophilic substitution reactions, while nucleophilic substitutions require specific activation.
4-Bromo-2-iodo-6-methylpyridine ( 3 ) is a particularly sought-after intermediate. The differential reactivity of the C-I and C-Br bonds under various palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the stepwise and selective introduction of different substituents at the C2 and C4 positions. This strategic advantage is often offset by the difficulty of its preparation.
Common challenges in existing syntheses include:
-
Multi-step procedures: Often requiring five or more linear steps, leading to low overall yields.
-
Regioselectivity Issues: Difficulty in controlling the precise position of halogenation on the pyridine ring.[2]
-
Harsh Reagents: The use of aggressive reagents like oleum, strong organolithium bases at very low temperatures, or classic Sandmeyer reaction conditions which can be incompatible with sensitive functional groups.[3][4]
-
Purification Difficulties: Mixtures of regioisomers and byproducts often necessitate tedious chromatographic purification.
This guide will first critically evaluate two prominent traditional routes and then introduce a streamlined, high-performance synthetic strategy that addresses these limitations.
Established Synthetic Routes: A Critical Comparison
To provide context for our new methodology, we will briefly analyze two conventional approaches to synthesizing dihalogenated pyridines, highlighting the principles that our new route seeks to improve upon.
Route A: Sandmeyer Reaction from an Amino-Pyridine Precursor
The Sandmeyer reaction, a classic method for converting an aryl amine to a halide via a diazonium salt, is a workhorse in aromatic chemistry.[4] A plausible, though often problematic, route to a 4-bromo-2-iodo pyridine derivative would start from a corresponding aminopyridine.
A typical sequence would involve:
-
Nitration of 2,6-lutidine.
-
Reduction of the nitro group to an amine.
-
Sandmeyer bromination to install the C4-bromo substituent.[5][6]
-
N-Oxide formation, followed by chlorination at C2.
-
Halogen exchange (Finkelstein reaction) to yield the final product.
Causality Behind Experimental Choices:
-
Diazotization: The conversion of the primary amine to a diazonium salt is necessary to activate the position for nucleophilic substitution, as the N₂ group is an excellent leaving group.[7] This is typically performed in strong acid at low temperatures to ensure the stability of the diazonium intermediate.
-
Copper(I) Catalyst: The copper(I) salt is crucial for the radical-nucleophilic aromatic substitution mechanism that facilitates the displacement of the diazonium group with a halide.[4]
Inherent Drawbacks:
-
Low Yields: The overall yield across five or more steps is often poor. Sandmeyer reactions on pyridine substrates can be lower-yielding than on simple anilines.[8]
-
Safety Concerns: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control.
-
Waste Generation: The reaction generates significant copper-containing and acidic waste streams.
Route B: Halogen-Dance and Lithiation-Based Approaches
Organolithium chemistry provides powerful tools for the regioselective functionalization of pyridines through directed ortho-lithiation or halogen-lithium exchange.[9][10] A strategy might involve starting with a dibromopyridine, such as 2,4-dibromo-6-methylpyridine, and attempting a selective halogen-lithium exchange followed by quenching with an iodine source.
Causality Behind Experimental Choices:
-
Kinetic Selectivity: Halogen-lithium exchange is typically faster for iodine than bromine, and for bromine than chlorine. When multiple identical halogens are present, lithiation often occurs at the most sterically accessible or most acidic position. For 2,4-dibromopyridines, exchange is often favored at the C2 position.[11]
-
Low Temperatures: These reactions require cryogenic temperatures (typically -78 °C or lower) to prevent side reactions, such as pyridyne formation or decomposition of the organolithium intermediate.[12]
Inherent Drawbacks:
-
Regioselectivity: Achieving selective exchange at one bromine over another can be challenging and often leads to mixtures of products. The "halogen dance" phenomenon, where the lithium intermediate rearranges, can further complicate the product profile.[11]
-
Strictly Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and air, requiring stringent inert atmosphere techniques.
-
Scalability: The need for cryogenic temperatures and specialized handling makes large-scale production difficult and expensive.
A Novel, Validated Two-Step Synthetic Route
Our new approach is designed to overcome the limitations of the aforementioned methods by employing a logical sequence of modern, high-selectivity reactions under milder conditions. The strategy begins with the readily available and inexpensive 2-amino-6-methylpyridine ( 1 ).
Overall Synthetic Scheme
The proposed synthesis is a two-step process:
-
Step 1: A regioselective, one-pot diazotization and bromination of 2-amino-6-methylpyridine ( 1 ) to yield 2-bromo-6-methylpyridine ( 2 ).
-
Step 2: A directed ortho-iodination of 2 at the C4 position, facilitated by a temporary directing group, to furnish the final product, 4-Bromo-2-iodo-6-methylpyridine ( 3 ).
Sources
- 1. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. academia.edu [academia.edu]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
4-Bromo-2-iodo-6-methylpyridine proper disposal procedures
As a Senior Application Scientist, I understand that in drug discovery and molecular synthesis, halogenated building blocks like 4-Bromo-2-iodo-6-methylpyridine (CAS: 1227571-43-8) are invaluable for iterative cross-coupling reactions (such as Suzuki or Sonogashira couplings). However, the very halogens that make this compound synthetically useful—bromine and iodine—also dictate a highly specific, strictly regulated chemical waste disposal protocol.
Improper disposal of halogenated pyridines not only violates but also risks catastrophic facility damage and severe environmental contamination[1].
This guide provides an operational, field-proven framework for the safe handling, segregation, and disposal of 4-Bromo-2-iodo-6-methylpyridine, designed specifically for laboratory managers, environmental health and safety (EH&S) officers, and bench scientists.
Chemical Hazard Profiling & Causality
To manage a chemical properly, we must first understand the physicochemical causality behind its hazard classifications. 4-Bromo-2-iodo-6-methylpyridine contains both bromine and iodine substituents on a pyridine ring.
The Causality of Halogenated Waste: Why must this compound be strictly segregated from general organic waste? Non-halogenated organic wastes (like ethanol or acetone) are typically sent to fuel blending facilities to be burned for energy recovery. Halogenated compounds, however, possess a low combustion BTU (energy value). More critically, combusting heavy halogens (Br, I) at standard temperatures generates highly corrosive hydrobromic acid (HBr) and hydroiodic acid (HI) gases, which destroy incinerator linings. Furthermore, improper combustion of halogenated aromatics creates highly toxic dioxins and furans. Therefore, this compound must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers.
Table 1: Quantitative Hazard & Physicochemical Profile
| Property / Metric | Specification / Limit | Operational Consequence |
|---|---|---|
| CAS Number | 1227571-43-8 | Required for precise EH&S waste manifesting. |
| Molecular Weight | 297.92 g/mol | High density; solutions will be heavier than standard organics. |
| GHS Hazard Codes | H302, H315, H319, H335 | Acute oral toxicity; dermal/ocular irritant; respiratory irritant [2]. |
| LogP (Estimated) | ~2.75 | Highly lipophilic; easily absorbs through latex gloves. Requires Nitrile/Neoprene. |
| EPA Waste Classification | Halogenated Organic | Cannot be drain-disposed or fuel-blended. |
Standard Operating Procedure: Waste Segregation & Accumulation
Every protocol in a laboratory must be a self-validating system. The following workflow ensures compliance with EPA guidelines while protecting laboratory personnel.
Protocol A: Routine Segregation and SAA Storage
-
Determine the Waste Matrix: Identify if the 4-Bromo-2-iodo-6-methylpyridine is solid waste (e.g., contaminated weighing paper, failed crystallization) or liquid waste (dissolved in reaction solvents like DMF, DCM, or THF).
-
Select the Proper Receptacle:
-
For Liquids: Use a chemically compatible, high-density polyethylene (HDPE) carboy specifically labeled "Hazardous Waste: Halogenated Organics" . Do not use steel containers, as trace acidic degradation products will cause corrosion.
-
For Solids: Use a wide-mouth, sealable poly-jar or double-bagged heavy-duty transparent bags.
-
-
Volume Limits: Monitor the Satellite Accumulation Area (SAA). Stop filling the container when it reaches 75% capacity to prevent thermal expansion overflow. Federal regulations cap laboratory SAA storage at 55 gallons total [4].
-
Verify Compatibility: Ensure no alkali metals, strong oxidizing agents, or water-reactive hydrides are placed into the halogenated waste stream.
Protocol B: Acute Spill Cleanup Methodology
In the event of an accidental benchtop spill of the raw chemical:
-
Evacuate and Ventilate: Ensure the fume hood sash is lowered. If spilled outside a hood, clear the immediate area and verify room ventilation is active to clear respiratory irritants (H335).
-
Don Appropriate PPE: Standard lab coat, safety goggles, and double-layered nitrile gloves (latex offers insufficient breakthrough time for halogenated lipophiles).
-
Solid Spill Containment: Do not sweep dry, as this generates respirable dust. Lightly mist the solid with a high-flashpoint solvent (e.g., heavily diluted aqueous surfactant) to dampen it, then scoop it using a non-sparking spatula into a solid hazardous waste container.
-
Liquid Spill Containment (if in solution): Apply an inert, amorphous silicate absorbent (e.g., vermiculite or diatomaceous earth). Avoid combustible absorbents like sawdust.
-
Decontamination: Wipe the affected surface with a solvent in which the compound is soluble (e.g., ethyl acetate), followed by a mild detergent wash. All wipes must be discarded in the halogenated solid waste bin.
Cradle-to-Grave Disposal Workflow
The following diagram maps the logical decision tree and regulatory lifecycle for 4-Bromo-2-iodo-6-methylpyridine waste, from benchtop generation to final environmental neutralization.
Workflow for 4-Bromo-2-iodo-6-methylpyridine cradle-to-grave halogenated waste management.Safety Data & Supply Chain Validation
To maintain a secure chain of custody and accurate waste profiling, facility managers must rely on verified chemical safety data from the supplier.
Table 2: Operational Thresholds for Waste Audits
| Parameter | Laboratory Standard | Failure Consequence |
|---|---|---|
| Max SAA Storage Time | 6 to 12 Months (Depending on local rules) | EPA citations and severe institutional fines. |
| Container Headspace | Minimum 25% empty volume | Container rupture due to pressure/temperature shifts. |
| Halogenated Labeling | Explicitly state "Contains Bromine/Iodine" | Rejection by EH&S; incinerator damage at disposal site. |
By treating every phase of chemical handling—from initial synthesis to ultimate incineration—as a continuous, rigidly controlled ecosystem, laboratories ensure operational excellence, regulatory compliance, and personnel safety.
References
-
US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov, 25 Nov. 2025.[Link]
-
US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov, 28 Mar. 2025.[Link]
-
Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern.edu, 27 Feb. 2023.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
